Technical Documentation Center

Eclanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Eclanamine
  • CAS: 67450-44-6

Core Science & Biosynthesis

Foundational

Eclanamine (U-48753): Mechanistic Profiling of a Nontricyclic Monoamine Reuptake Inhibitor

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary Eclanamine, chemically designated as trans-N-(3,4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Preclinical Pharmacology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Eclanamine, chemically designated as trans-N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide and widely known by its research code U-48753 (or U-48753E for its maleate salt), is a synthetic nontricyclic antidepressant developed in the late 1970s by the Upjohn Company [1]. While its clinical development was ultimately halted due to metabolic liabilities, eclanamine remains a structurally and pharmacologically fascinating reference standard.

Unlike traditional tricyclic antidepressants (TCAs) or monoamine oxidase inhibitors (MAOIs), eclanamine exerts its primary efficacy via the potent blockade of biogenic amine reuptake—specifically norepinephrine (NE) and serotonin (5-HT)—without inhibiting monoamine oxidase (MAO) activity. Furthermore, its ability to induce dose-dependent down-regulation of β -adrenergic receptors and desensitize α2​ -adrenergic receptors provides a comprehensive model for understanding the neurochemical adaptations required for antidepressant efficacy [2].

This technical guide deconstructs the pharmacological profile, structural chemistry, and experimental workflows necessary to evaluate the mechanism of action (MoA) of eclanamine and structurally related 1,2-amino amides.

Chemical Architecture and Stereospecificity

The pharmacological activity of eclanamine is highly dependent on its rigid spatial geometry. The molecule features a cyclopentyl ring substituted with a dimethylamino group, linked via a propanamide chain to a 3,4-dichlorophenyl moiety.

Crucially, the compound exhibits specific (1R,2R)-trans stereochemistry . The trans-1,2-amino amide scaffold forces the basic amine and the lipophilic aromatic system into a specific dihedral orientation that mimics the pharmacophore required for binding to the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).

Synthesis A Cyclopentene Oxide B 2-(dimethylamino)cyclopentanol (via Dimethylamine) A->B C Mesylate Intermediate (via MsCl / NaH) B->C D Diamine Intermediate (via 3,4-dichloroaniline) C->D E Eclanamine (U-48753) (via Propionic Anhydride) D->E

Fig 1: Stepwise chemical synthesis of Eclanamine highlighting the preservation of trans geometry.

Mechanism of Action: Monoamine Reuptake and Receptor Modulation

As an application scientist evaluating novel reuptake inhibitors, it is critical to distinguish between primary binding events (acute effects) and secondary receptor adaptations (chronic effects). Eclanamine effectively bridges both paradigms.

Primary Pharmacodynamics: Transporter Blockade

Eclanamine acts as a dual reuptake inhibitor. By binding to the orthosteric sites of SERT and NET, it prevents the sodium-dependent intracellular transport of 5-HT and NE from the synaptic cleft. This acute accumulation of biogenic amines enhances postsynaptic neurotransmission. Notably, in vitro assays confirm that eclanamine is devoid of MAO inhibitory activity, a critical distinction that eliminates the risk of tyramine-induced hypertensive crises ("cheese effect") associated with early-generation antidepressants [1].

Secondary Pharmacodynamics: Adrenergic Adaptation

The true hallmark of antidepressant efficacy often lies in the neuroplastic changes that occur after chronic administration. Eclanamine drives two major adaptive mechanisms:

  • α2​ -Adrenergic Desensitization: Eclanamine antagonizes the hypothermia induced by clonidine (an α2​ agonist). This indicates that chronic presence of synaptic NE leads to the desensitization of presynaptic α2​ autoreceptors, effectively removing the negative feedback loop on NE release.

  • β -Adrenergic Down-Regulation: Chronic intravenous infusion of eclanamine causes a dose-dependent down-regulation of β -adrenergic receptors in the cerebral cortex [2]. This reduction in receptor density ( Bmax​ ) is a classic marker of sustained antidepressant action, validating the compound's in vivo efficacy.

MoA Eclanamine Eclanamine (U-48753) SERT Inhibits SERT (Blocks 5-HT Reuptake) Eclanamine->SERT NET Inhibits NET (Blocks NE Reuptake) Eclanamine->NET Synapse Increased Synaptic Monoamines SERT->Synapse NET->Synapse Alpha2 Desensitization of Presynaptic α2-Autoreceptors Synapse->Alpha2 Chronic Exposure BetaAR Down-regulation of Cortical β-Adrenergic Receptors Synapse->BetaAR Chronic Exposure

Fig 2: Eclanamine mechanism of action from acute transporter blockade to chronic receptor adaptation.

Quantitative Pharmacological Profile

To facilitate comparative analysis against other standards (e.g., imipramine, fluoxetine), the pharmacological profile of Eclanamine is summarized below.

Target / PathwayPharmacological EffectAssay / Validation MethodCausality / Significance
SERT / NET Reuptake Inhibition [3H] -5-HT and [3H] -NE synaptosomal uptakePrimary mechanism driving synaptic monoamine accumulation.
Monoamine Oxidase No InhibitionIn vitro enzymatic degradation assayConfirms nontricyclic, non-MAOI classification [1].
α2​ -Adrenergic DesensitizationClonidine-induced hypothermia antagonismRemoves presynaptic brake on NE release.
β -Adrenergic Down-regulation [3H] -dihydroalprenolol (DHA) bindingValidates chronic neuroplastic adaptation required for clinical efficacy [2].
Dopaminergic ModulatoryApomorphine potentiation testIndicates downstream cross-talk with dopaminergic circuits.

Experimental Protocols: Validating Reuptake Inhibition

To ensure scientific integrity and reproducibility, the following self-validating protocol details the assessment of monoamine reuptake inhibition using rat brain synaptosomes. This methodology establishes causality by directly measuring the functional blockade of the transporter.

Protocol: [3H] -Monoamine Synaptosomal Uptake Assay

Rationale: Using isolated synaptosomes preserves the structural integrity of the presynaptic terminal and the sodium-potassium ATPase gradient necessary for transporter function.

Reagents & Materials:

  • Tissue: Male Sprague-Dawley rat whole brain (excluding cerebellum).

  • Buffer: Oxygenated Krebs-Henseleit buffer (pH 7.4) containing pargyline (10 µM) to prevent MAO-mediated degradation of the radioligand.

  • Radioligands: [3H] -Serotonin ( [3H] -5-HT) and [3H] -Norepinephrine ( [3H] -NE).

  • Test Compound: Eclanamine maleate (U-48753E) dissolved in DMSO (final assay concentration <0.1% DMSO).

Step-by-Step Methodology:

  • Synaptosome Preparation: Homogenize brain tissue in 10 volumes of ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min to remove cellular debris. Centrifuge the supernatant at 20,000 × g for 20 min. Resuspend the resulting P2 pellet (crude synaptosomal fraction) in Krebs-Henseleit buffer.

  • Pre-Incubation: Aliquot 100 µL of the synaptosomal suspension into assay tubes. Add 10 µL of Eclanamine at varying concentrations ( 10−9 to 10−5 M) or vehicle control. Incubate at 37°C for 5 minutes.

    • Self-Validation Step: Include a non-specific uptake control tube incubated at 0°C (on ice) to account for passive diffusion.

  • Radioligand Addition: Initiate the reaction by adding 10 µL of [3H] -5-HT or [3H] -NE (final concentration ~10 nM). Incubate exactly for 5 minutes at 37°C.

  • Termination & Filtration: Terminate the reaction rapidly by adding 3 mL of ice-cold buffer. Immediately filter the mixture through Whatman GF/B glass fiber filters using a vacuum manifold. Wash filters three times with 3 mL of ice-cold buffer to remove unbound radioligand.

  • Quantification: Transfer filters to scintillation vials, add 5 mL of liquid scintillation cocktail, and quantify retained radioactivity using a liquid scintillation counter (LSC).

  • Data Analysis: Calculate specific uptake by subtracting the 0°C control values from the 37°C values. Determine the IC50​ using non-linear regression analysis.

Workflow Prep 1. Tissue Prep (0.32 M Sucrose) Incubate 2. Pre-Incubate Eclanamine (37°C) Prep->Incubate Radio 3. Add[³H]-Ligand (5 min reaction) Incubate->Radio Filter 4. Rapid Filtration (GF/B Filters) Radio->Filter Count 5. Scintillation Counting (IC50) Filter->Count

Fig 3: Experimental workflow for the radioligand synaptosomal uptake assay.

Toxicity and Metabolic Liability: The AS52 Assay

Despite its potent pharmacological profile, Eclanamine was never commercialized. During preclinical genetic screening, U-48753E was subjected to a battery of short-term assays. It demonstrated slight mutagenicity in the AS52 mammalian cell assay [3].

Mechanistic Causality of Toxicity: The mutagenic activity was not intrinsic to the parent molecule but was traced to the metabolism-based generation of a reactive intermediate. Cytochrome P450-mediated oxidative metabolism—likely targeting the 3,4-dichloroaniline moiety or the cyclopentyl ring—generated electrophilic species capable of forming DNA adducts. This finding underscores the critical importance of early-stage ADME-Tox screening in drug development, demonstrating how a compound with an ideal primary MoA can be derailed by its metabolic fate.

Conclusion

Eclanamine (U-48753) serves as a quintessential case study in preclinical pharmacology. By successfully blocking monoamine reuptake without inhibiting MAO, and subsequently driving the down-regulation of β -adrenergic receptors, it validated the 1,2-amino amide scaffold as a viable non-tricyclic antidepressant pharmacophore. However, its metabolic conversion to a mutagenic intermediate highlights the delicate balance between pharmacodynamic efficacy and toxicological safety. For modern drug development professionals, the workflows and mechanisms elucidated by eclanamine remain highly relevant for the design and evaluation of next-generation monoaminergic modulators.

References

Exploratory

chemical structure and molecular weight of eclanamine maleate

An In-Depth Technical Guide to the Physicochemical Properties of Eclanamine Maleate Abstract Eclanamine maleate (U-48,753E) is a novel, nontricyclic compound initially patented as an antidepressant agent.[1][2][3] Althou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Eclanamine Maleate

Abstract

Eclanamine maleate (U-48,753E) is a novel, nontricyclic compound initially patented as an antidepressant agent.[1][2][3] Although it was never commercially marketed, its unique chemical structure and pharmacological profile as a serotonin-norepinephrine reuptake inhibitor (SNRI) make it a subject of significant interest for researchers in medicinal chemistry and drug development.[2][3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of eclanamine maleate, including its detailed chemical structure, molecular weight, and stereochemistry. Furthermore, it outlines a representative synthetic pathway and details a validated high-performance liquid chromatography (HPLC) method for its analytical characterization, offering field-proven insights for scientific professionals.

Molecular Structure and Physicochemical Properties

A precise understanding of a compound's structure and fundamental properties is the cornerstone of all subsequent research and development activities, from mechanism-of-action studies to formulation.

Chemical Identity

Eclanamine maleate is the maleate salt of the active moiety, eclanamine.[4] The systematic name for the active compound is N-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamide.[4] Key identifiers for the maleate salt are summarized below for clarity and accurate record-keeping.

IdentifierValueSource
IUPAC Name (Z)-but-2-enedioic acid;N-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamide[5]
CAS Number 67450-45-7[3][5][6]
Molecular Formula C20H26Cl2N2O5 (or C16H22Cl2N2O • C4H4O4)[5][6][7]
Synonyms U-48753E, U-48,753E maleate[5][6]
Molecular Weight and Composition

The total molecular weight of eclanamine maleate is the sum of its active base and the maleic acid counter-ion. This distinction is critical for accurate dosage calculations and stoichiometric analysis in experimental settings.

ComponentMolecular FormulaMolecular Weight ( g/mol )Contribution
Eclanamine (Active Moiety) C16H22Cl2N2O329.27Active Pharmacological Agent
Maleic Acid (Counter-ion) C4H4O4116.07Salt Formation
Eclanamine Maleate (Salt) C20H26Cl2N2O5445.34 Final Drug Substance
Data compiled from multiple sources.[4][5][6][7][8]
Structural Elucidation

The eclanamine molecule possesses a distinct architecture characterized by several key functional groups that dictate its chemical behavior and pharmacological activity:

  • 3,4-Dichlorophenyl Group: This halogenated aromatic ring is a common feature in many centrally-acting agents and significantly influences the molecule's lipophilicity and binding characteristics.

  • Propanamide Linkage: An amide functional group that connects the aromatic ring to the cyclopentyl moiety.

  • trans-(1R,2R)-2-(Dimethylamino)cyclopentyl Group: This stereospecific alicyclic amine is crucial. The trans configuration of the substituents on the cyclopentane ring is a key structural feature.[6] The tertiary amine is basic and serves as the site for salt formation with maleic acid.

The combination of these features results in a racemic compound designated as (+/-).[7]

Chemical Structure Diagram

The following diagram illustrates the two-dimensional chemical structure of eclanamine maleate, detailing the covalent bonding within the active eclanamine moiety and its ionic association with the maleate counter-ion.

eclanamine_maleate cluster_eclanamine Eclanamine Moiety cluster_maleate Maleate Counter-ion N1 N(CH₃)₂ M4 C(=O)O⁻ N1->M4 + C1 CH C1->N1 C2 CH₂ C1->C2 C3 CH₂ C2->C3 C4 CH₂ C3->C4 C5 CH C4->C5 C5->C1 N2 N C5->N2 C6 C=O N2->C6 C9 N2->C9 C7 CH₂ C6->C7 C8 CH₃ C7->C8 C10 C9->C10 C11 Cl C10->C11 C13 C10->C13 C12 Cl C13->C12 C14 C13->C14 C14->C9 M1 O=C(OH) M2 CH M1->M2 M3 CH M2->M3 M3->M4

Caption: 2D structure of Eclanamine Maleate.

Synthesis and Manufacturing Overview

The synthesis of eclanamine involves a multi-step process culminating in the formation of the maleate salt. Understanding this pathway is crucial for process optimization, impurity profiling, and ensuring consistent product quality.

Synthetic Pathway

A documented synthesis route provides a logical framework for its production.[9] The causality behind the experimental choices is as follows:

  • Ring Opening: The synthesis begins with the nucleophilic attack of dimethylamine on cyclopentene oxide. This reaction opens the epoxide ring to form 2-(dimethylamino)cyclopentanol, establishing the core cyclopentyl-amine structure.

  • Activation: The resulting hydroxyl group is not a good leaving group. Therefore, it is converted to a methanesulfonyl ester by reacting it with methanesulfonyl chloride. The mesylate group is an excellent leaving group, activating the position for the subsequent nucleophilic substitution.

  • Condensation: The activated intermediate is then condensed with 3,4-dichloroaniline. The aniline nitrogen acts as the nucleophile, displacing the mesylate group to form the key C-N bond linking the cyclopentyl and dichlorophenyl moieties.

  • Acylation: The secondary amine formed in the previous step is acylated with propionic anhydride. This step introduces the propanamide side chain, completing the structure of the eclanamine base.

  • Salt Formation: Finally, the eclanamine free base is treated with maleic acid. An acid-base reaction occurs where the basic dimethylamino group is protonated by the carboxylic acid, resulting in the formation of the stable, crystalline eclanamine maleate salt.

Synthesis Workflow Diagram

The following diagram provides a high-level visual representation of the synthetic workflow.

synthesis_workflow start1 Cyclopentene Oxide step1 Step 1: Ring Opening start1->step1 start2 Dimethylamine start2->step1 start3 3,4-Dichloroaniline step3 Step 3: Condensation start3->step3 start4 Propionic Anhydride step4 Step 4: Acylation start4->step4 start5 Maleic Acid step5 Step 5: Salt Formation start5->step5 inter1 2-(Dimethylamino)cyclopentanol step1->inter1 step2 Step 2: Activation (+ Methanesulfonyl Chloride) inter1->step2 inter2 Mesylate Ester Intermediate step2->inter2 inter2->step3 inter3 N,N-dimethyl-N'-(3,4-dichlorophenyl) cyclopentane-1,2-diamine step3->inter3 inter3->step4 inter4 Eclanamine (Free Base) step4->inter4 inter4->step5 final Eclanamine Maleate step5->final

Caption: Synthetic workflow for Eclanamine Maleate.

Pharmacodynamics and Mechanism of Action

Eclanamine is classified as a serotonin-norepinephrine reuptake inhibitor (SNRI).[2] Its primary pharmacological effect is believed to stem from its ability to bind to and block the serotonin transporter (SERT) and the norepinephrine transporter (NET). This inhibition prevents the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby increasing their extracellular concentration and enhancing neurotransmission. Additionally, some research suggests that the down-regulation of beta-adrenergic receptors in the cerebral cortex may be involved in mediating its pharmacological effect.[1]

Analytical Characterization

Robust and validated analytical methods are essential for the quantification of eclanamine and its metabolites in biological matrices and for quality control of the drug substance. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

An established HPLC method provides excellent linearity, precision, and specificity for the determination of eclanamine and its N-desmethyl and N,N-didesmethyl metabolites in urine.[10]

Principle: The method employs reversed-phase chromatography, where the stationary phase (a cyanopropylsilane column) is nonpolar, and the mobile phase is more polar. Eclanamine and its less polar metabolites are retained on the column and then eluted by a carefully controlled mobile phase. The inclusion of triethylamine in the mobile phase is a critical choice; it acts as a competing base to mask residual silanol groups on the silica support, preventing peak tailing and improving chromatographic peak shape. Phosphoric acid is used to adjust the pH to an optimal level for separation and stability.[10]

Detailed Protocol: HPLC Method for Quantification in Urine

This protocol is a self-validating system, as its performance is confirmed through the analysis of fortified samples across a specified range.[10]

1. Sample Preparation (Solid-Phase Extraction)

  • Load a 10 mL urine sample onto a cyanopropylsilane extraction column.
  • Wash the column sequentially with water, acetonitrile-water (30:70, v/v), and acetonitrile to remove interfering substances.
  • Elute eclanamine and its metabolites from the column using 2% trifluoroacetic acid in acetonitrile.
  • Evaporate the eluate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 1.0 mL of acetonitrile-water (10:90, v/v).

2. Chromatographic Conditions

  • Column: Supelcosil LC-CN
  • Mobile Phase: Acetonitrile-water (35:65, v/v) containing 0.01 M triethylamine, adjusted to pH 7.0 with phosphoric acid.
  • Flow Rate: (Not specified in abstract, typically 1.0 mL/min for similar methods)
  • Injection Volume: 100 µL
  • Detection: UV Spectrophotometry (wavelength not specified in abstract)

3. Validation and Performance

  • Linear Range: 5 to 500 ng/mL for eclanamine and its two primary metabolites.[10]
  • Detection Limit: 0.5 ng/mL for each compound.[10]
  • Outcome: The method demonstrates good linearity, precision, reproducibility, and specificity, making it suitable for pharmacokinetic studies.[10] The data from a human volunteer study indicated that the metabolites have long elimination half-lives.[10]

Conclusion

Eclanamine maleate is a structurally distinct SNRI with well-defined physicochemical properties. Its molecular weight of 445.34 g/mol and specific stereochemical configuration are foundational to its identity. While it never reached the market, the established synthetic routes and validated analytical protocols, particularly the detailed HPLC method, provide a robust technical framework for any future research. This guide serves as a consolidated resource for scientists and researchers investigating this compound or developing related chemical entities.

References

  • Global Substance Registration System (GSRS). ECLANAMINE MALEATE. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12862572, Eclanamine Maleate. [Link]

  • Inxight Drugs. ECLANAMINE MALEATE. [Link]

  • La-Rotonda MI, et al. (1987). High-performance liquid chromatographic method for the determination of eclanamine and its N-desmethyl and N,N-didesmethyl metabolites in urine. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 130380, Eclanamine. [Link]

  • European Molecular Biology Laboratory (EMBL-EBI). ChEMBL Compound: ECLANAMINE (CHEMBL20679). [Link]

  • Wikipedia. Eclanamine. [Link]

  • Inxight Drugs. ECLANAMINE. [Link]

  • Szmuszkovicz, J.; von Voigtlander, P.F.; Kane, M.P. Synthesis and activity of N-[trans-2-(dimethylamino)cyclopentyl]-N-(3,4-dichlorophenyl)propanamide and related compounds. Drugs Fut 1984, 9(11), 846. (Referenced in source[9])

  • Wikipedia. Eclanamine. (Note: Wikipedia is used for general context and CAS number cross-verification). [Link]

  • Drugs Synthesis Database. Eclanamine maleate, U-48753E. [Link]

  • Triggle DJ (1997). Dictionary of pharmacological agents. London: Chapman & Hall. (Referenced in source[3])

Sources

Foundational

Eclanamine: A Preclinical Pharmacological Profile of a Novel Non-Tricyclic Antidepressant

Abstract Eclanamine (U-48,753) is a novel, non-tricyclic antidepressant agent that emerged from preclinical development with a distinct pharmacological profile. This technical guide provides an in-depth analysis of the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Eclanamine (U-48,753) is a novel, non-tricyclic antidepressant agent that emerged from preclinical development with a distinct pharmacological profile. This technical guide provides an in-depth analysis of the core pharmacological characteristics of eclanamine, focusing on its mechanism of action, preclinical efficacy, and what is known of its metabolic fate. While the compound was never brought to market, its unique properties, including its role as a serotonin and norepinephrine reuptake inhibitor and its potential influence on beta-adrenergic receptor sensitivity, offer valuable insights for researchers and drug development professionals in the field of neuroscience and psychopharmacology. This document synthesizes the available preclinical data to construct a comprehensive pharmacological profile, highlighting the scientific rationale behind its initial investigation and its place within the broader landscape of antidepressant drug discovery.

Introduction: The Quest for Novel Antidepressant Modalities

The development of antidepressant therapeutics has historically been driven by the monoamine hypothesis of depression. This theory posits that a deficiency in the synaptic concentration of key neurotransmitters—namely serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA)—underpins the pathophysiology of major depressive disorder. The success of tricyclic antidepressants (TCAs) and, subsequently, selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), has largely validated this approach. However, the therapeutic lag, significant side-effect burden, and non-response in a substantial patient population have necessitated a continued search for novel chemical entities with improved efficacy and tolerability.

Eclanamine, chemically designated as N-[trans-2-(dimethylamino)cyclopentyl]-N-(3,4-dichlorophenyl)propanamide, was synthesized and investigated as part of this endeavor to identify new non-tricyclic antidepressant agents.[1] Developed by The Upjohn Company, eclanamine (coded as U-48,753) demonstrated a promising preclinical profile suggestive of antidepressant activity through a mechanism consistent with monoamine reuptake inhibition.[2][3] This guide will delve into the foundational preclinical studies that defined the pharmacological character of eclanamine.

Molecular Profile and Physicochemical Properties

A thorough understanding of a drug candidate's physical and chemical properties is fundamental to interpreting its pharmacological and pharmacokinetic behavior.

Table 1: Physicochemical Properties of Eclanamine

PropertyValueSource
IUPAC Name N-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamide[2]
Molecular Formula C₁₆H₂₂Cl₂N₂O[2]
Molar Mass 329.27 g/mol [2]
CAS Number 67450-44-6[2]

Primary Mechanism of Action: Monoamine Reuptake Inhibition

The principal mechanism underlying the antidepressant-like effects of eclanamine is the inhibition of serotonin and norepinephrine reuptake.[2] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), eclanamine effectively increases the synaptic availability of these neurotransmitters, thereby enhancing monoaminergic neurotransmission.

Evidence from Preclinical Models

The antidepressant potential of eclanamine was primarily established through a series of in vivo pharmacological tests in mice, which are indicative of monoamine reuptake inhibition and are historically validated screens for antidepressant drugs.[1]

  • Yohimbine Potentiation Test: This assay assesses the ability of a compound to enhance the toxic effects of yohimbine, an α2-adrenergic receptor antagonist. Potentiation of yohimbine-induced toxicity is a characteristic feature of norepinephrine reuptake inhibitors.

  • Oxotremorine Antagonism Test: This test measures a compound's ability to counteract the cholinergic effects of oxotremorine. Antagonism in this model is often associated with anticholinergic activity, but can also be influenced by the modulation of monoaminergic systems that interact with cholinergic pathways.

  • Apomorphine Potentiation Test: The potentiation of the effects of the dopamine agonist apomorphine can indicate an interaction with the dopaminergic system, which is a secondary but relevant target for some antidepressants.

The positive results for eclanamine in these preclinical models were instrumental in classifying it as a potential antidepressant with a mechanism involving the modulation of monoamine systems.[1]

Secondary Mechanism of Action: Down-Regulation of Beta-Adrenergic Receptors

A key long-term adaptive change associated with chronic antidepressant administration is the down-regulation of β-adrenergic receptors in the cerebral cortex. This neuroadaptive response is thought to be a downstream consequence of increased synaptic norepinephrine and is considered by many to be a more proximate correlate of the therapeutic action of antidepressants than acute reuptake inhibition. Preliminary evidence suggested that the pharmacological effect of eclanamine may also involve this down-regulation of beta-adrenergic receptors.

G Eclanamine Eclanamine NET Norepinephrine Transporter (NET) Eclanamine->NET Inhibition Synaptic_NE Increased Synaptic Norepinephrine NET->Synaptic_NE Leads to Beta_Adrenergic_Receptor β-Adrenergic Receptor Synaptic_NE->Beta_Adrenergic_Receptor Chronic Stimulation Downregulation Receptor Down-regulation Beta_Adrenergic_Receptor->Downregulation Results in Therapeutic_Effect Antidepressant Effect Downregulation->Therapeutic_Effect Contributes to G cluster_0 Metabolic Pathway of Eclanamine Eclanamine Eclanamine (N,N-dimethyl) N_desmethyl N-desmethyl Eclanamine Eclanamine->N_desmethyl N-demethylation N N,N-didesmethyl Eclanamine N_desmethyl->N N-demethylation N_didesmethyl N,N-didesmethyl Eclanamine N_desmethyl->N_didesmethyl N-demethylation

Sources

Exploratory

Eclanamine: A Whitepaper on the In-Silico and In-Vitro Assessment of a Potential Endocrine Disrupting Compound

Abstract Eclanamine (U-48,753), a serotonin-norepinephrine reuptake inhibitor developed as an antidepressant but never marketed, has been identified as a potential endocrine disrupting compound (EDC). This technical guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Eclanamine (U-48,753), a serotonin-norepinephrine reuptake inhibitor developed as an antidepressant but never marketed, has been identified as a potential endocrine disrupting compound (EDC). This technical guide provides a comprehensive framework for researchers and drug development professionals to assess the endocrine-disrupting potential of eclanamine. We will delve into the scientific rationale for this classification based on structural alerts and pharmacological activity, and outline a multi-tiered testing strategy. This guide offers detailed, step-by-step protocols for a battery of in-silico and in-vitro assays designed to rigorously evaluate the interaction of eclanamine with key components of the endocrine system.

Introduction: The Case for Investigating Eclanamine

While eclanamine was primarily designed to modulate neurotransmitter levels, its chemical structure and pharmacological mechanism of action present compelling reasons to investigate its potential for endocrine disruption. The classification of eclanamine as a potential EDC is not arbitrary; it is rooted in a confluence of factors that warrant a thorough scientific investigation.[1]

1.1. Structural Alerts within the Eclanamine Molecule

The chemical structure of eclanamine, N-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamide, contains specific moieties that have been associated with endocrine-disrupting activities in other compounds.[2]

  • Dichlorinated Aromatic Ring: Eclanamine possesses a 3,4-dichlorophenyl group. Chlorinated phenols, a related class of compounds, have demonstrated estrogenic activity.[3][4][5] This raises the possibility that the dichlorophenyl group in eclanamine could interact with steroid hormone receptors.

  • Anilide Substructure: The presence of an anilide linkage in eclanamine is another structural alert. Anilides have been identified as a class of compounds that can exhibit endocrine-disrupting properties.[6][7]

1.2. Pharmacological Rationale: The Neuroendocrine Connection

Eclanamine's primary pharmacological action is the inhibition of serotonin and norepinephrine reuptake.[8] These neurotransmitter systems are intricately linked with the endocrine system, creating a plausible pathway for eclanamine to exert indirect endocrine effects.

  • Serotonin and Endocrine Regulation: The serotonergic system plays a significant role in regulating the hypothalamic-pituitary-adrenal (HPA) axis and the hypothalamic-pituitary-gonadal (HPG) axis.[9][10] Serotonin influences the secretion of key hormones such as cortisol, prolactin, and gonadotropins.[9][11] By altering serotonin levels, eclanamine could potentially disrupt these hormonal cascades.

  • Norepinephrine's Role in Hormonal Control: Norepinephrine is a key regulator of the sympathetic nervous system and also functions as a hormone.[2][12][13] It influences the release of other hormones, including insulin and glucagon, to regulate blood sugar levels.[14] Perturbations in norepinephrine signaling could therefore have downstream effects on metabolic and endocrine function.

Given these structural and pharmacological red flags, a systematic evaluation of eclanamine's endocrine-disrupting potential is scientifically justified and crucial for a comprehensive understanding of its biological activity.

A Multi-Tired Strategy for Eclanamine Assessment

A tiered approach, progressing from computational predictions to a battery of in-vitro assays, provides a robust and efficient framework for evaluating the endocrine-disrupting potential of eclanamine. This strategy allows for early identification of potential hazards and guides further, more resource-intensive testing.

2.1. Tier 1: In-Silico Screening

The initial assessment should leverage computational models to predict the likelihood of eclanamine interacting with key endocrine targets. These in-silico methods are cost-effective and can rapidly prioritize chemicals for further testing.[15][16][17][18]

  • Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models correlate the chemical structure of compounds with their biological activity.[15][17] Eclanamine's structure can be run through validated QSAR models to predict its binding affinity for estrogen, androgen, and thyroid receptors.

  • Molecular Docking Simulations: These simulations can model the interaction of eclanamine with the three-dimensional structures of nuclear receptors, providing insights into potential binding modes and affinities.[17][18]

Table 1: In-Silico Screening Parameters for Eclanamine

In-Silico Method Target Predicted Endpoint Interpretation
QSAREstrogen Receptor (ER)Binding Affinity (pKi)High predicted affinity warrants further in-vitro testing.
QSARAndrogen Receptor (AR)Binding Affinity (pKi)High predicted affinity warrants further in-vitro testing.
QSARThyroid Receptor (TR)Binding Affinity (pKi)High predicted affinity warrants further in-vitro testing.
Molecular DockingER, AR, TRBinding Energy (kcal/mol)Favorable binding energy suggests a potential for direct interaction.

2.2. Tier 2: In-Vitro Assay Battery

Based on the in-silico predictions and the initial rationale, a targeted battery of in-vitro assays should be employed to definitively assess eclanamine's interaction with the endocrine system. The following assays provide a comprehensive screen for estrogenic, androgenic, and steroidogenic activity.

  • Estrogen Receptor (ER) Binding Assay (OECD TG 493): This assay directly measures the ability of eclanamine to bind to the human estrogen receptor alpha (hERα).[19][20][21][22][23]

  • Androgen Receptor (AR) Transcriptional Activation Assay (OECD TG 458): This cell-based assay determines if eclanamine can activate or inhibit the androgen receptor.[8][24][25][26]

  • H295R Steroidogenesis Assay (OECD TG 456): This assay uses a human adrenal carcinoma cell line to assess the effect of eclanamine on the production of steroid hormones, including testosterone and estradiol.[27][28][29][30][31]

  • Aromatase Inhibition Assay: This assay specifically measures the ability of eclanamine to inhibit the aromatase enzyme (CYP19), which is responsible for the conversion of androgens to estrogens.[32][33][34]

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key in-vitro assays proposed for the assessment of eclanamine.

3.1. Estrogen Receptor (ER) Binding Assay (Following OECD TG 493) [19][20][21][22][23]

Objective: To determine the binding affinity of eclanamine to the human estrogen receptor alpha (hERα) through competitive displacement of a radiolabeled ligand.

Materials:

  • Human recombinant hERα

  • [³H]-17β-estradiol (radioligand)

  • Eclanamine (test compound)

  • 17β-estradiol (unlabeled competitor)

  • Assay buffer

  • Scintillation cocktail

  • Multi-well plates

Protocol:

  • Prepare a dilution series of eclanamine and unlabeled 17β-estradiol.

  • In a multi-well plate, add a fixed concentration of hERα and [³H]-17β-estradiol to each well.

  • Add the different concentrations of eclanamine or unlabeled 17β-estradiol to the wells. Include a control group with only the radioligand and receptor.

  • Incubate the plate to allow for competitive binding to reach equilibrium.

  • Separate the receptor-bound from the free radioligand.

  • Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of eclanamine and determine the IC50 value (the concentration of eclanamine that inhibits 50% of the specific binding of the radioligand).

3.2. Androgen Receptor (AR) Transcriptional Activation Assay (Following OECD TG 458) [8][24][25][26][35]

Objective: To determine if eclanamine can act as an agonist or antagonist of the human androgen receptor (hAR).

Materials:

  • A suitable cell line stably transfected with the hAR and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., AR-EcoScreen™, AR-CALUX®).[8]

  • Cell culture medium and supplements

  • Eclanamine (test compound)

  • Testosterone (positive control agonist)

  • Flutamide (positive control antagonist)

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Seed the cells in multi-well plates and allow them to attach overnight.

  • For agonist testing, treat the cells with a dilution series of eclanamine.

  • For antagonist testing, treat the cells with a fixed concentration of testosterone in the presence of a dilution series of eclanamine.

  • Include appropriate controls (vehicle, testosterone alone, flutamide alone).

  • Incubate the cells for a sufficient time to allow for gene expression.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Analyze the data to determine if eclanamine induces (agonist) or inhibits (antagonist) the androgen-mediated reporter gene expression.

3.3. H295R Steroidogenesis Assay (Following OECD TG 456) [27][28][29][30][31]

Objective: To assess the effect of eclanamine on the production of testosterone and 17β-estradiol.

Materials:

  • NCI-H295R human adrenal carcinoma cells

  • Cell culture medium and supplements

  • Eclanamine (test compound)

  • Forskolin (positive control for induction)

  • Prochloraz (positive control for inhibition)

  • ELISA kits for testosterone and 17β-estradiol

Protocol:

  • Culture H295R cells in multi-well plates.

  • Expose the cells to a range of concentrations of eclanamine for 48 hours.

  • Include vehicle controls and positive controls (forskolin and prochloraz).

  • After the exposure period, collect the cell culture medium.

  • Measure the concentrations of testosterone and 17β-estradiol in the medium using specific ELISA kits.

  • Assess cell viability to rule out cytotoxicity as the cause of any observed changes in hormone production.

  • Analyze the data to determine if eclanamine significantly alters the production of steroid hormones.

Visualization of Workflows and Pathways

Diagrams are essential for visualizing the complex processes involved in endocrine disruption testing.

Experimental_Workflow cluster_tier1 Tier 1: In-Silico Assessment cluster_tier2 Tier 2: In-Vitro Assays QSAR QSAR Modeling (ER, AR, TR Binding) ER_Binding ER Binding Assay (OECD TG 493) QSAR->ER_Binding Steroidogenesis H295R Steroidogenesis (OECD TG 456) QSAR->Steroidogenesis Docking Molecular Docking (ER, AR, TR) AR_Trans AR Transactivation (OECD TG 458) Docking->AR_Trans Aromatase Aromatase Inhibition Docking->Aromatase Data_Analysis Data Analysis & Risk Characterization ER_Binding->Data_Analysis AR_Trans->Data_Analysis Steroidogenesis->Data_Analysis Aromatase->Data_Analysis Eclanamine Eclanamine Eclanamine->QSAR Eclanamine->Docking

Caption: Tiered testing strategy for eclanamine's endocrine disruption potential.

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17a_OH_Progesterone 17α-OH-Progesterone Progesterone->17a_OH_Progesterone Androstenedione Androstenedione 17a_OH_Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estradiol 17β-Estradiol Testosterone->Estradiol Aromatase (CYP19) Eclanamine_Steroidogenesis Eclanamine (Potential Disruptor) Eclanamine_Steroidogenesis->Progesterone Eclanamine_Steroidogenesis->Androstenedione Eclanamine_Aromatase Eclanamine (Potential Inhibitor) Eclanamine_Aromatase->Estradiol

Caption: Potential disruption points of eclanamine in the steroidogenesis pathway.

Conclusion

The classification of eclanamine as a potential endocrine disrupting compound is based on sound scientific principles derived from its chemical structure and known pharmacological targets. The multi-tiered assessment strategy outlined in this whitepaper provides a comprehensive and scientifically rigorous framework for definitively characterizing its endocrine-disrupting potential. By following these detailed in-silico and in-vitro protocols, researchers and drug development professionals can generate the necessary data to make informed decisions regarding the safety profile of eclanamine and related compounds. This systematic approach is essential for ensuring the protection of human health and the environment from the potential adverse effects of endocrine disruptors.

References

  • AR-EcoScreen™. (n.d.). In OECD Test Guideline 458.
  • AR-CALUX®. (n.d.). In OECD Test Guideline 458.
  • Hecker, M., & Giesy, J. P. (2011). H295R Steroidogenesis Assay: A Decade of Experience. Environmental Science & Technology, 45(19), 8049–8050.
  • OECD. (2015). Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity. OECD Publishing.
  • Freyberger-Wilson (FW) in vitro estrogen receptor (ER) binding assay. (n.d.). In OECD Test Guideline 493.
  • OECD. (2016). Test No. 458: Stably Transfected Human Androgen Receptor Transcriptional Activation Assay for Detection of Androgenic Agonist and Antagonist Activity of Chemicals. OECD Publishing.
  • OECD. (2011). Test No. 456: H295R Steroidogenesis Assay. OECD Publishing.
  • 22Rv1/MMTV_GR-KO cell line. (n.d.). In OECD Test Guideline 458.
  • U.S. EPA. (2011). OCSPP 890.1550: H295R Steroidogenesis Assay.
  • Toxic Alerts of Endocrine Disruption Revealed by Explainable Artificial Intelligence. (2025). Environmental Science & Technology.
  • A Comparative Guide to the Inter-laboratory Validation of the H295R Steroidogenesis Assay. (n.d.). Benchchem.
  • Advancing Endocrine Disruptors via In Vitro Evalu
  • U.S. EPA. (2011). OCSPP 890.
  • A new structural alerts scheme to predict the absence of well-known modes of action for endocrine disruption. (2020).
  • DB-ALM Method Summary n° 456 : Steroidogenesis assay using H295R cell line. (2016).
  • Aromatase Assay (Human Recombinant) OCSPP Guideline 890.1200 Standard Evaluation Procedure (SEP) July 2011. (2011). EPA.
  • Screening for potential endocrine disruptors in fish: evidence from structural alerts and in vitro and in vivo toxicological assays. (2016). PMC.
  • A new structural alerts scheme to predict the absence of well-known modes of action for endocrine disruption. (2020).
  • Concept Life Sciences: Androgen Receptor assay, Test No458. (n.d.). Concept Life Sciences.
  • Eclanamine. (n.d.). In Grokipedia.
  • Eclanamine. (n.d.). In Wikipedia. Retrieved from [Link].

  • Identification of endocrine disrupting chemicals acting on human arom
  • Endocrine Disruption & Thyroid Hormone Assays. (n.d.). Concept Life Sciences.
  • AroER Tri-Screen Is a Biologically Relevant Assay for Endocrine Disrupting Chemicals Modulating the Activity of Aromatase and/or the Estrogen Receptor. (2014). Toxicological Sciences.
  • The involvement of serotonin in regulation of pituitary-adrenocortical function. (1992). PubMed.
  • Brain Hormones. (2022). Endocrine Society.
  • List of Endocrine Disrupting Chemicals. (n.d.). European Commission.
  • OECD GUIDELINES FOR TESTING OF CHEMICALS. (2015). OECD.
  • Physiology, C
  • 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male R
  • 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male R
  • Development of a Human Estrogen Receptor Dimerization Assay for the Estrogenic Endocrine-Disrupting Chemicals Using Bioluminescence Resonance Energy Transfer. (n.d.). PMC.
  • Serotonergic regulation of energy metabolism in peripheral tissues. (n.d.). Journal of Endocrinology.
  • Norepinephrine. (n.d.). In Wikipedia. Retrieved from [Link].

  • Epinephrine vs.
  • Serotonin and the regulation of mammalian energy balance. (n.d.). Frontiers.
  • The Endocrine System: The Adrenal Glands and the Stress Response. (2020). Visible Body.
  • In Silico Predictions of Endocrine Disruptors Properties. (2019). Endocrinology.
  • Prediction of Endocrine-Disrupting Chemicals Related to Estrogen, Androgen, and Thyroid Hormone (EAT)
  • In Silico Predictions of Endocrine Disruptors Properties. (n.d.). PMC.
  • 2,4-Dichlorophenol Shows Estrogenic Endocrine Disruptor Activity by Altering Male Rat Sexual Behavior. (2025).
  • Advancing Chemical Safety: An In Silico Protocol for Endocrine Activity Assessment. (2025). Instem.
  • Computational Approaches to Identify Structural Alerts and Their Applications in Environmental Toxicology and Drug Discovery. (2020).
  • In Silico Predictions of Endocrine Disruptors Properties. (2019).

Sources

Protocols & Analytical Methods

Method

in vivo dosing protocols for eclanamine maleate in animal models

Application Note: In Vivo Dosing Protocols and Pharmacological Evaluation of Eclanamine Maleate in Rodent Models Introduction & Pharmacological Context Eclanamine maleate (also known as U-48753E) is a non-tricyclic antid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Dosing Protocols and Pharmacological Evaluation of Eclanamine Maleate in Rodent Models

Introduction & Pharmacological Context

Eclanamine maleate (also known as U-48753E) is a non-tricyclic antidepressant characterized primarily as a serotonin-norepinephrine reuptake inhibitor (SNRI)[1]. Unlike traditional tricyclic agents, eclanamine exhibits a unique and highly specific pharmacological profile: chronic administration induces a dose-dependent down-regulation of beta-adrenergic receptors in the cerebral cortex[2]. Furthermore, it has been shown to desensitize adrenergic alpha-2 receptors and antagonize the actions of clonidine[3].

Because the therapeutic efficacy of antidepressants correlates heavily with these delayed neuroadaptive receptor changes rather than acute monoamine elevation, designing rigorous in vivo dosing protocols is critical for translational neuroscience. This application note provides comprehensive, field-proven protocols for formulating, administering, and evaluating eclanamine maleate in rodent models.

Physicochemical Properties & Formulation Strategy

The selection of the maleate salt over the free base is a deliberate formulation choice. The maleate salt enhances aqueous solubility, a critical requirement for continuous intravenous (IV) infusion and uniform gastrointestinal absorption during oral (PO) dosing.

Table 1: Physicochemical Properties of Eclanamine Maleate

PropertyValueClinical/Experimental Relevance
Compound Name Eclanamine maleate (U-48753E)Standardized nomenclature for research[4].
CAS Number 67450-45-7 (Maleate)Ensures correct salt form procurement[4].
Molecular Weight 445.34 g/mol Required for accurate molarity and dosing calculations[4].
Primary Metabolites N-desmethyleclanamine, N,N-didesmethyleclanamineActive metabolites with long elimination half-lives (72-96 h)[5].
Storage 0 - 4°C (short term); -20°C (long term)Prevents degradation of the maleate salt in solution[4].

Expertise Insight (Causality): For IV administration, eclanamine maleate must be dissolved in sterile, physiological saline (0.9% NaCl) to prevent hemolysis and maintain isotonicity. For PO administration, a vehicle of 0.5% methylcellulose is recommended to ensure suspension stability and consistent dosing across the cohort.

In Vivo Dosing Strategies

Dosing regimens must be tailored to the specific pharmacodynamic endpoint. Acute dosing is sufficient for behavioral screening, but chronic exposure is mandatory to observe beta-adrenergic down-regulation[2].

Table 2: Recommended In Vivo Dosing Regimens for Rodents

RouteSpeciesDose RangeFrequencyPrimary Application
Intravenous (IV) Rat (Female Sprague-Dawley)1, 3, 10, and 30 mg/kg/dayContinuous Infusion (7-14 days)Receptor down-regulation studies; steady-state PK[2].
Oral (PO) Mouse / Rat5 - 20 mg/kgSingle Dose or QDAcute behavioral assays (FST/TST); acute SNRI activity.

Visualizing the Mechanism of Action

To understand the necessity of chronic dosing, one must map the temporal dynamics of eclanamine's mechanism of action.

MOA Eclanamine Eclanamine Maleate Reuptake Inhibition of SERT & NET Eclanamine->Reuptake Synapse Increased Synaptic Monoamines Reuptake->Synapse Acute Phase Alpha2 Alpha-2 Desensitization Synapse->Alpha2 Sub-chronic Beta Beta-Adrenergic Down-regulation Synapse->Beta Chronic Infusion Effect Antidepressant Phenotype Alpha2->Effect Beta->Effect

Caption: Temporal mechanism of Eclanamine from acute monoamine reuptake to chronic receptor adaptation.

Experimental Protocols

Protocol A: Chronic IV Infusion for Receptor Down-Regulation (Rats)

Rationale: Bolus injections create pharmacokinetic peaks and troughs (Cmax/Cmin) that can trigger off-target toxicity or fail to induce the sustained receptor occupancy required for neuroadaptation. Continuous IV infusion via a jugular catheter accurately models the steady-state plasma levels achieved in clinical psychiatric treatments.

Materials:

  • Female Sprague-Dawley rats (200-250g)[2].

  • Surgical silastic catheters and vascular access harnesses.

  • Osmotic minipumps or tethered infusion syringe pumps.

  • Eclanamine maleate formulated in sterile 0.9% saline.

Step-by-Step Methodology:

  • Catheterization Surgery: Under isoflurane anesthesia, implant a silastic catheter into the right jugular vein. Exteriorize the catheter at the mid-scapular region and attach it to a vascular access harness.

  • Recovery & Patency: Allow a 7-day recovery period. Flush catheters daily with 0.1 mL of heparinized saline (20 IU/mL) to maintain patency and prevent thrombosis.

  • Dose Preparation: Prepare eclanamine maleate solutions to deliver 1, 3, 10, or 30 mg/kg/day[2]. Calculate the concentration based on the pump's fixed flow rate (e.g., 10 µL/hr) and the animal's body weight.

  • Infusion Initiation: Connect the exteriorized port to the infusion line. Infuse continuously for 7 to 14 days.

  • Validation (Self-Validating Step): On days 3, 7, and 14, draw 100 µL of blood via the catheter prior to the daily flush to quantify steady-state plasma concentrations of eclanamine and its N-desmethyl metabolites via HPLC[5].

  • Tissue Harvesting: Following the infusion period, euthanize the animals. Rapidly dissect the cerebral cortex on ice. Snap-freeze in liquid nitrogen for subsequent radioligand binding assays to quantify beta-adrenergic receptor density[2].

Protocol B: Acute Oral Dosing for Behavioral Pharmacology

Rationale: To assess the immediate effects of SNRI activity[1] and alpha-2 antagonism[3], acute oral dosing combined with the Forced Swim Test (FST) provides a high-throughput readout of antidepressant-like behavior.

Step-by-Step Methodology:

  • Formulation: Suspend eclanamine maleate in 0.5% methylcellulose. Ensure uniform dispersion via sonication.

  • Administration: Administer the vehicle or eclanamine (e.g., 10 mg/kg) via oral gavage (PO) using a stainless-steel feeding needle. The dosing volume should not exceed 10 mL/kg.

  • Absorption Window: Return the animal to its home cage for 60 minutes to allow for gastrointestinal absorption and blood-brain barrier penetration.

  • Behavioral Assay (FST): Place the rodent in a transparent cylinder filled with water (24±1°C). Record behavior for 6 minutes.

  • Data Analysis: Quantify the time spent immobile versus active swimming/climbing. As an SNRI, eclanamine is expected to significantly reduce immobility time while increasing both swimming (serotonergic effect) and climbing (noradrenergic effect).

Visualizing the Experimental Workflow

Workflow Acclimation Animal Acclimation (7 Days) Surgery Jugular Catheter Implantation Acclimation->Surgery Dosing IV Infusion (1-30 mg/kg/day) Surgery->Dosing Behavior Behavioral Assays (FST / TST) Dosing->Behavior Tissue Tissue Collection (Cerebral Cortex) Behavior->Tissue PKPD HPLC / Binding Assays Tissue->PKPD

Caption: End-to-end in vivo experimental workflow for evaluating Eclanamine pharmacodynamics.

Pharmacokinetic Tracking and Analytical Validation

A critical aspect of trustworthiness in these protocols is confirming drug exposure. Eclanamine is heavily metabolized in vivo. Researchers must track not only the parent compound but also its active metabolites, N-desmethyleclanamine and N,N-didesmethyleclanamine, which exhibit prolonged elimination half-lives extending up to 72-96 hours post-dose[5].

Analytical Method Summary: Plasma or urine samples should be extracted using cyanopropylsilane solid-phase extraction (SPE) columns. Elution is performed with 2% trifluoroacetic acid in acetonitrile. Chromatographic separation is optimally achieved using a Supelcosil LC-CN column with an acetonitrile-water eluent (adjusted to pH 7.0), providing a detection limit of 0.5 ng/mL[5]. This ensures that the delayed neurochemical effects can be accurately correlated with the pharmacokinetic area under the curve (AUC) of both the parent drug and its active metabolites.

References

1.[1] Title: Detecting Apoptosis: A Comprehensive Guide to PARP-1 Cleavage Western Blot Assay (Contains Eclanamine SNRI classification) Source: apoptosisstudy.com URL:

2.[3] Title: Progress in Medicinal Chemistry (the organic chemistry) Source: mpdkrc.edu.in URL:

3.[2] Title: ECLANAMINE - Inxight Drugs Source: ncats.io URL:

4.[5] Title: High-performance liquid chromatographic method for the determination of eclanamine and its N-desmethyl and N,N-didesmethyl metabolites in urine Source: nih.gov URL:

5.[4] Title: Eclanamine maleate | CAS#67450-45-7 Source: medkoo.com URL:

Sources

Application

Application Note: Synthesizing Eclanamine Analogs for Structure-Activity Relationship (SAR) Studies

Abstract and Scientific Rationale Eclanamine (chemically designated as trans-N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide, or U-48,753) is a synthetic nontricyclic compound originally developed in t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract and Scientific Rationale

Eclanamine (chemically designated as trans-N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide, or U-48,753) is a synthetic nontricyclic compound originally developed in the late 1970s[1]. It exhibits potent antidepressant and analgesic properties by acting as a dual reuptake inhibitor of serotonin and norepinephrine[2], while also down-regulating beta-adrenergic receptors and desensitizing adrenergic alpha-2 receptors[3].

Because the eclanamine scaffold is highly modular, it serves as an excellent model for Structure-Activity Relationship (SAR) studies. By systematically modifying five structural parameters—ring size, stereochemistry, amide substitution, aromatic substitution, and amine substitution—researchers can fine-tune the pharmacological profile, optimizing for receptor selectivity and metabolic stability[4]. This application note provides a comprehensive, self-validating protocol for synthesizing a library of eclanamine analogs, grounded in the foundational mechanistic chemistry required to navigate the steric and stereochemical challenges of the cyclopentyl core.

Synthetic Workflow and SAR Parameters

The synthesis of eclanamine and its analogs follows a robust four-step linear sequence starting from a simple cycloalkene oxide.

SyntheticWorkflow A Cyclopentene Oxide + Dimethylamine B trans-2-(Dimethylamino) cyclopentanol A->B Epoxide Opening (SN2 Anti-Attack) C Mesylation (NaH, MsCl) B->C D trans-2-(Dimethylamino) cyclopentyl methanesulfonate C->D E Amination (3,4-Dichloroaniline) D->E F N-(3,4-Dichlorophenyl)- trans-2-(dimethylamino) cyclopentanamine E->F Nucleophilic Substitution G Acylation (Propionyl Chloride) F->G H Eclanamine (Target Scaffold) G->H Amide Formation

Synthetic workflow for Eclanamine highlighting key intermediates and reaction conditions.

SAR_Parameters Core Eclanamine Scaffold Ring Ring Size (Cyclopentyl vs Cyclohexyl) Core->Ring Stereo Stereochemistry (trans vs cis) Core->Stereo Amide Amide Chain (Propionyl vs Cyclopropyl) Core->Amide Aryl Aromatic Substitution (3,4-Cl2 vs 3-Cl vs 4-Cl) Core->Aryl Amine Amine Group (NMe2 vs Pyrrolidino) Core->Amine

Five structural parameters explored in the structure-activity relationship of Eclanamine analogs.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific causality notes explaining why a reagent or condition is chosen, ensuring that scientists can troubleshoot and adapt the methodology for different analog inputs.

Step 1: Stereospecific Epoxide Opening

Objective: Synthesize the core trans-2-(dimethylamino)cyclopentanol intermediate.

  • Reaction Setup: In a heavy-walled pressure flask, dissolve cyclopentene oxide (1.0 eq, 50 mmol) in a 40% aqueous solution of dimethylamine (3.0 eq, 150 mmol).

  • Execution: Seal the flask securely and stir vigorously at room temperature for 24 hours.

  • Workup: Transfer the mixture to a separatory funnel. Extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality & Expert Insight: The reaction proceeds via an S_N2 mechanism. The nucleophilic amine attacks the carbon adjacent to the epoxide oxygen from the opposite face, strictly enforcing an anti-addition. This stereospecificity guarantees the formation of the trans configuration, yielding a racemic mixture of (1R,2R) and (1S,2S) isomers[5]. The aqueous environment stabilizes the developing charges in the transition state, while excess dimethylamine prevents unwanted dimerization.

  • Validation: Monitor by TLC (10% MeOH in DCM, ninhydrin stain). The product is a secondary alcohol; verify via IR spectroscopy by the presence of a broad O-H stretch at ~3300 cm⁻¹.

Step 2: Hydroxyl Activation via Mesylation

Objective: Convert the poor hydroxyl leaving group into a highly reactive methanesulfonate.

  • Reaction Setup: Dissolve the trans-amino alcohol (1.0 eq, 40 mmol) in 100 mL of anhydrous THF under an inert argon atmosphere. Cool the flask to 0°C using an ice bath.

  • Execution: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases. Slowly add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise over 15 minutes.

  • Workup: Quench the reaction carefully with ice water (20 mL). Extract with ethyl acetate (3 x 50 mL). Wash with saturated NaHCO₃ and brine, then dry over MgSO₄ and concentrate.

  • Causality & Expert Insight: NaH is a strong, non-nucleophilic base that quantitatively deprotonates the alcohol to form an alkoxide[6]. This ensures a rapid, irreversible reaction with MsCl. Conducting the reaction at 0°C is critical to suppress elimination side-reactions that would regenerate a cyclopentene derivative.

  • Validation: TLC will show a distinct, less polar spot compared to the starting material. Use immediately in the next step to prevent degradation.

Step 3: Scaffold Diversification (Amination)

Objective: Introduce the aromatic moiety to form the diamine intermediate.

  • Reaction Setup: Dissolve the mesylate intermediate (1.0 eq, 30 mmol) in 50 mL of anhydrous DMF. Add 3,4-dichloroaniline (2.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Execution: Heat the reaction mixture to 80°C and stir for 12–16 hours.

  • Workup: Cool to room temperature and partition between water (100 mL) and ethyl acetate (100 mL). Wash the organic layer extensively with water (3 x 50 mL) and brine to remove residual DMF. Purify via silica gel flash chromatography (eluent: Hexanes/EtOAc gradient).

  • Causality & Expert Insight: DMF, a polar aprotic solvent, accelerates the S_N2 substitution by solvating the potassium cation and leaving the aniline nucleophile highly reactive. K₂CO₃ acts as an acid scavenger to neutralize the generated methanesulfonic acid, preventing the protonation and subsequent deactivation of the aniline nucleophile.

  • Validation: Confirm the successful displacement by LC-MS (Expected [M+H]⁺ for the 3,4-dichloro derivative is ~273 m/z).

Step 4: Acylation to the Final Pharmacophore

Objective: Finalize the amide structure to yield the eclanamine analog.

  • Reaction Setup: Dissolve the purified diamine (1.0 eq, 20 mmol) in 50 mL of anhydrous dichloromethane (DCM). Add triethylamine (TEA, 1.5 eq). Cool the mixture to 0°C.

  • Execution: Add propionyl chloride (1.2 eq) dropwise via a syringe. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic mixture sequentially with saturated aqueous NaHCO₃ (50 mL) and brine (50 mL). Dry over Na₂SO₄, filter, and concentrate. Recrystallize the crude product from aqueous ethanol to yield the pure amide[7].

  • Causality & Expert Insight: TEA serves as a non-nucleophilic base to mop up the HCl generated during acylation. Without TEA, the basic dimethylamino group on the cyclopentyl ring would form a hydrochloride salt, potentially precipitating out of the DCM and halting the reaction.

  • Validation: The final product should be verified by ¹H-NMR. The disappearance of the secondary amine N-H proton and the appearance of the propionyl aliphatic protons (a quartet and a triplet) confirm successful acylation.

SAR Data Summary

Extensive pharmacological testing (including yohimbine potentiation and oxotremorine antagonism tests) on the synthesized library reveals clear structural mandates for antidepressant efficacy[4]. The table below summarizes the causality between structural modifications and biological activity.

Modification ParameterAnalog VariationRelative Antidepressant ActivityMechanistic Rationale / Observation
Stereochemistry trans-(1R,2R) / (1S,2S)High Provides the optimal spatial orientation for binding to the monoamine transporter cleft[7].
Stereochemistry cisLow Induces a steric clash that prevents optimal alignment in the binding pocket[7].
Aromatic Substitution 3,4-dichloroVery High Meta-halo substitution heavily drives activity; an additional para-halo group synergistically enhances receptor affinity[7].
Aromatic Substitution 3-chloro (meta)High Meta substitution is consistently more effective than isolated ortho or para substitutions[7].
Aromatic Substitution 4-chloro (para)Moderate Inferior to meta-substitution, leading to reduced yohimbine potentiation[7].
Amide Substitution PropionylHigh Offers ideal lipophilicity and steric bulk for the target receptor[4].
Amide Substitution CyclopropylHigh The rigid geometry of the cyclopropyl group effectively mimics the propionyl chain[7].

Conclusion

The modular synthesis of eclanamine analogs provides a highly efficient pathway for exploring nontricyclic antidepressant pharmacophores. By strictly controlling the stereochemistry during the initial epoxide opening and utilizing robust S_N2 and acylation chemistry, researchers can generate diverse libraries. The SAR data clearly indicates that a trans-cyclopentyl core coupled with a meta-substituted aromatic ring and a propionyl amide yields the most potent pharmacological profile.

References

  • Grokipedia - Eclanamine Overview and Pharmacology.
  • iiab.me (Wikipedia Mirror) - Eclanamine: Serotonin and Norepinephrine Reuptake Inhibition.
  • NCATS Inxight Drugs - Eclanamine: Down-regulation of beta-adrenergic receptors.
  • Brainly - Stereoisomers of Cyclopentene Oxide Reaction with Dimethylamine.
  • MPDKRC - The Organic Chemistry: Eclanamine Synthesis and Mesylation.
  • PubMed (J Med Chem 1981) - A new nontricyclic antidepressant agent. Synthesis and activity of N-[trans-2-(dimethylamino)cyclopentyl]-N-(3,4-dichlorophenyl)propanamide and related compounds.
  • ACS Publications (J Med Chem 1981) - Detailed SAR and Experimental Data for Eclanamine Analogs.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mobile Phase pH for Eclanamine on LC-CN Columns

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in liquid chromatography: the analy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult challenges in liquid chromatography: the analysis of basic pharmaceutical amines, such as the antidepressant eclanamine, on cyanopropyl (LC-CN) stationary phases.

This guide bypasses superficial fixes and dives directly into the physicochemical causality of your separations. By understanding the thermodynamic and electrostatic interactions at the silica-liquid interface, you can engineer robust, self-validating analytical methods.

Part 1: The Mechanistic Reality of Eclanamine on Cyanopropyl Phases

To optimize your method, you must first understand the molecular actors involved:

  • The Analyte (Eclanamine): Eclanamine is a basic amine with a highly localized positive charge at physiological and acidic pH levels (pKa typically ~9.0–10.0).

  • The Stationary Phase (LC-CN): Cyanopropyl columns (USP L10) utilize a short propyl chain terminating in a polar cyano (-C≡N) group. Because the ligand is short, the underlying silica matrix is highly exposed compared to dense C18 phases[1].

  • The Catalyst of Failure (Residual Silanols): Unreacted silanol groups (Si-OH) on the silica surface have a pKa of approximately 3.5 to 4.5. At a mid-range pH, these silanols ionize into negatively charged siloxanes (Si-O⁻).

The Causality of Peak Tailing: When you run eclanamine at pH 5.0–7.0, the protonated amine (NH⁺) undergoes a massive secondary electrostatic interaction with the ionized silanols (Si-O⁻). This "cation-exchange trap" overrides the primary dipole-dipole interactions of the cyano group, resulting in severe peak tailing, unpredictable retention shifts, and poor recovery[2].

Part 2: Troubleshooting FAQs & Causality Guide

Q1: Why does eclanamine exhibit severe peak tailing at pH 6.0 on my standard LC-CN column, even with high organic modifier concentrations?

A1: At pH 6.0, you are operating in the worst possible thermodynamic window for basic amines on silica-based columns. The mobile phase pH is above the pKa of the surface silanols (causing them to ionize to Si-O⁻) but below the pKa of eclanamine (keeping it protonated as NH⁺). This creates a strong cation-exchange interaction. Increasing the organic modifier only weakens hydrophobic retention; it does nothing to mask the electrostatic attraction. You must alter the pH to neutralize one of the two interacting species.

Q2: If I lower the pH to 2.0 to suppress silanol ionization, my CN column degrades rapidly and retention times drift. Why does this happen, and how do I fix it?

A2: You have correctly applied the chemical theory—at pH 2.0, silanols are fully protonated and neutral (Si-OH), eliminating the cation-exchange trap. However, short-chain alkyl bonded phases like CN are highly susceptible to acid-catalyzed hydrolysis of the siloxane bond[3].

  • The Fix: You must switch to a sterically protected CN column. Columns utilizing diisopropylcyanopropyl silanes (e.g., Agilent StableBond SB-CN) feature bulky isopropyl side groups that physically shield the vulnerable siloxane bond from hydronium ions, allowing for stable, long-term operation at pH ≤ 3.0[3].

Q3: Can I operate at a high pH (e.g., pH 10.5) to deprotonate eclanamine instead of suppressing the silanols?

A3: Yes, but with a critical caveat. At pH 10.5, eclanamine becomes a neutral free base, which eliminates the electrostatic interaction and yields excellent peak shape. However, standard silica dissolves rapidly at pH > 8.0[4].

  • The Fix: To utilize a high-pH strategy, you must use a column built on Ethylene Bridged Hybrid (BEH) or High Strength Silica (HSS) technology, which are engineered to withstand extreme pH environments (pH 1–12) without matrix dissolution[4].

Q4: I am locked into a mid-pH method (pH 6.0) because of other acid-sensitive analytes in my multiplex assay. How do I analyze eclanamine under these conditions?

A4: If you cannot change the pH, you must chemically mask the silanols. Add a volatile amine modifier, such as 0.1% triethylamine (TEA) or n-propylamine, to the mobile phase[2]. These small, highly basic molecules will aggressively compete for and occupy the ionized silanol sites, acting as a sacrificial blocker so that eclanamine interacts solely with the cyano ligand.

Part 3: Quantitative Data & System Optimization

Table 1: Effect of Mobile Phase pH on Eclanamine Chromatography & LC-CN Stability
Mobile Phase pHSilanol StateEclanamine StateChromatographic ResultColumn Stability RiskRecommended LC-CN Technology
Low (2.0 - 3.0) Neutral (Si-OH)Protonated (NH⁺)Optimal (Sharp Peaks) High (Bond Hydrolysis)Sterically Protected (e.g., SB-CN)[3]
Mid (4.0 - 7.0) Ionized (Si-O⁻)Protonated (NH⁺)Poor (Severe Tailing) Low (Stable)Highly Endcapped + Amine Modifier[1]
High (9.5 - 11.0) Ionized (Si-O⁻)Neutral Base (NH)Optimal (Sharp Peaks) High (Silica Dissolution)Hybrid Silica (e.g., BEH CN)[4]

Part 4: Experimental Protocol

Step-by-Step pH Optimization Workflow for Basic Amines on LC-CN

This protocol is designed as a self-validating system. By running a neutral marker, you isolate electrostatic issues from physical column bed degradation.

Phase 1: Baseline Assessment & System Suitability

  • Prepare a Neutral Marker: Inject a neutral hydrophobic marker (e.g., toluene) using a 50:50 Methanol:Water mobile phase. Record the asymmetry factor (As) and theoretical plates (N). Causality: Toluene does not interact electrostatically. If toluene tails, your column bed is physically damaged (voided), and pH optimization will not help.

  • Column Selection: Select a sterically protected LC-CN column designed for low-pH stability (USP L10, 5 µm, 100Å)[3].

Phase 2: Low-pH Mobile Phase Preparation (The Preferred Route)

  • Aqueous Phase (A): Prepare 10 mM Potassium Phosphate monobasic ( KH2​PO4​ ) in LC-MS grade water.

  • pH Adjustment: Titrate the buffer with concentrated Phosphoric Acid ( H3​PO4​ ) dropwise until the pH reaches exactly 2.50. Note: Always adjust pH of the aqueous portion before adding organic solvents to prevent apparent pH shift errors.

  • Organic Phase (B): 100% LC-grade Acetonitrile.

Phase 3: Chromatographic Evaluation

  • Equilibration: Flush the CN column with 20 column volumes (CV) of the mobile phase (e.g., 80% A / 20% B) at 1.0 mL/min.

  • Injection: Inject 5 µL of a 0.1 mg/mL eclanamine standard.

  • Validation: Calculate the asymmetry factor. A successful suppression of silanol activity will yield an As value between 0.95 and 1.15.

Phase 4: Column Wash & Storage (Critical for CN Columns)

  • Never store a CN column in strong acids. Post-analysis, flush the column with 30 CV of 50:50 Acetonitrile:Water (no buffers) to remove phosphate salts.

  • Store the column in 80:20 Acetonitrile:Water to maintain cyano ligand solvation[5].

Part 5: Visualizing the Optimization Pathway

The following logic tree dictates the decision-making process for optimizing eclanamine on cyanopropyl columns based on the thermodynamic realities of the system.

G Start Eclanamine Analysis on LC-CN Issue: Peak Tailing / Poor Retention Assess Assess Mobile Phase pH (Eclanamine pKa ~9.5) Start->Assess HighPH High pH (> 8.0) Amine Neutralized Assess->HighPH MidPH Mid pH (4.0 - 7.0) Silanols Ionized (SiO-) Assess->MidPH LowPH Low pH (2.0 - 3.0) Silanols Protonated (SiOH) Assess->LowPH HighPH_Risk Risk: Silica Dissolution CN Bond Hydrolysis HighPH->HighPH_Risk MidPH_Risk Risk: Cation Exchange Severe Peak Tailing MidPH->MidPH_Risk LowPH_Opt Optimal Peak Shape Electrostatic Repulsion LowPH->LowPH_Opt Action1 Use Hybrid Silica (e.g., BEH) or Avoid High pH HighPH_Risk->Action1 Action2 Add Amine Modifier (TEA) or Switch to Low pH MidPH_Risk->Action2 Action3 Use Sterically Protected CN Column (e.g., SB-CN) LowPH_Opt->Action3

Decision matrix for optimizing basic amine (Eclanamine) retention on LC-CN stationary phases.

References

  • Agilent Technologies. "StableBond Family of Bonded Phases Designed for Optimum Lifetime at Low pH (≤ 3)." Agilent.com. [Link]

  • Waters Corporation. "Waters ACQUITY UPLC HSS CN Column | LabRulez LCMS." Labrulez.com.[Link]

  • Kagan, M., et al. "Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups." Journal of Chromatography A, 2008. PubMed.[Link]

  • UHPLC & HPLC Lab. "Use, cleaning and storage of cyano column and amino column." uhplcslab.com. [Link]

Sources

Optimization

improving extraction recovery rates of eclanamine from plasma samples

Welcome to the Technical Support Center for Eclanamine Extraction. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible, high-yield recoveries of highly lipophilic,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Eclanamine Extraction. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible, high-yield recoveries of highly lipophilic, basic amines from complex biological matrices.

Eclanamine is a classic example of a challenging analyte. Because it possesses a basic secondary amine and a highly hydrophobic core, it exhibits aggressive protein binding in human plasma. This guide is designed to move beyond generic extraction advice by explaining the physicochemical causality behind each workflow step, ensuring your analytical methods are robust, self-validating, and optimized for LC-MS/MS or HPLC applications.

Part 1: Mechanistic Troubleshooting & FAQs

When extraction recoveries fall below acceptable thresholds (typically <70% for bioanalytical validation), the root cause almost always traces back to a mismatch between the drug's physicochemical properties and the extraction environment.

Q1: Why is my eclanamine recovery from human plasma consistently below 40% when using standard Protein Precipitation (PPT)? A1: The failure is driven by eclanamine's high lipophilicity (AlogP = 4.22)[1]. In physiological conditions (plasma pH ~7.4), eclanamine is heavily bound to plasma proteins such as albumin and α1​ -acid glycoprotein. Standard PPT using cold acetonitrile or methanol precipitates these proteins rapidly, but the hydrophobic eclanamine remains trapped within the precipitating protein pellet rather than partitioning into the supernatant. Causality & Fix: You must disrupt this protein binding before adding the organic solvent. Acidifying the plasma with 2% phosphoric acid ( H3​PO4​ ) denatures the binding pockets and fully ionizes the drug, forcing it into the aqueous phase before precipitation.

Q2: I am using Liquid-Liquid Extraction (LLE) with Methyl tert-butyl ether (MTBE). The organic layer is clean, but my eclanamine recovery is poor. What is the mechanistic failure? A2: The issue is pH partitioning. Eclanamine has a pKa of approximately 8.2[2]. For a basic drug to partition efficiently into a non-polar organic solvent like MTBE, it must be in its un-ionized (free base) form. At physiological pH (7.4), over 85% of eclanamine is ionized (protonated) and will stubbornly remain in the aqueous plasma layer. Causality & Fix: You must drive the equilibrium toward the free base. Adjust the plasma sample to at least 2 pH units above the drug's pKa (i.e., pH > 10.2) using 5% Ammonium Hydroxide ( NH4​OH ) or 0.1M NaOH before introducing the organic solvent.

Q3: We are developing an LC-MS/MS method and want to use Solid Phase Extraction (SPE). Which sorbent chemistry provides the cleanest extraction for eclanamine? A3: Mixed-Mode Cation Exchange (MCX) is the gold standard for this molecule. Because eclanamine is a basic amine, it can be positively charged at an acidic pH. When loaded onto an MCX cartridge under acidic conditions, the drug binds via strong ionic interactions to the sorbent's sulfonic acid groups. Causality & Fix: This dual-retention mechanism allows you to aggressively wash the cartridge with 100% methanol to strip away lipophilic matrix interferences (like phospholipids) without prematurely eluting the drug. You then elute eclanamine by raising the pH above 10, neutralizing the amine and breaking the ionic bond.

Part 2: Quantitative Data & Strategy Comparison

To design a successful extraction, you must ground your method in the molecule's fundamental properties.

Table 1: Physicochemical Properties of Eclanamine
PropertyValueAnalytical Implication
Molecular Weight 329.27 g/mol Ideal for LC-MS/MS (Precursor ion: m/z 330.2 [M+H]+ )
AlogP 4.22Highly lipophilic; prone to severe plasma protein binding.
pKa (Basic Amine) ~8.2Requires pH > 10.2 for LLE; Requires pH < 6.2 for MCX loading.
Formula C16​H22​Cl2​N2​O Contains a 3,4-dichlorophenyl group, enhancing hydrophobicity.

Data supported by the[1] and[3].

Table 2: Extraction Strategy Comparison for Eclanamine
Extraction MethodTypical RecoveryMatrix EffectPros & Cons
Protein Precipitation (PPT) 30 - 50%High (Ion Suppression)Pros: Fast, cheap. Cons: Fails to disrupt protein binding effectively; leaves phospholipids in the sample.
Liquid-Liquid Extraction (LLE) 75 - 85%LowPros: Excellent cleanup of salts. Cons: Requires precise pH control (>10.2); labor-intensive evaporation steps.
Mixed-Mode SPE (MCX) 85 - 95% Very LowPros: Highest recovery; removes both salts and phospholipids. Cons: Higher cost per sample; requires multi-step vacuum manifold processing.

Part 3: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating mandatory physical checkpoints, you eliminate the guesswork from your sample preparation.

Protocol A: Optimized Mixed-Mode Cation Exchange (MCX) SPE

Use this protocol for the highest precision in LC-MS/MS quantification.

  • Sample Pre-treatment: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 200 µL of 2% H3​PO4​ in water. Vortex for 30 seconds.

    • Self-Validation Checkpoint: The sample must appear slightly turbid but fully liquid. The acidic environment guarantees the disruption of protein binding and the protonation of the eclanamine amine group.

  • Cartridge Conditioning: Place a 30 mg/1 mL MCX cartridge on a vacuum manifold. Pass 1 mL of 100% Methanol (MeOH) through the sorbent, followed by 1 mL of 2% H3​PO4​ . Do not let the sorbent dry.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge. Apply a gentle vacuum (1-2 inHg) to achieve a flow rate of 1 drop per second.

  • Wash Step 1 (Aqueous): Pass 1 mL of 2% H3​PO4​ through the cartridge to remove salts and polar interferences.

  • Wash Step 2 (Organic): Pass 1 mL of 100% MeOH through the cartridge.

    • Mechanistic Note: Because eclanamine is ionically bound to the sorbent, the 100% MeOH will wash away neutral lipids and phospholipids without eluting the target analyte.

  • Elution: Elute eclanamine by passing 1 mL of 5% NH4​OH in MeOH into a clean collection tube.

    • Self-Validation Checkpoint: Spot 1 µL of the elution solvent onto pH paper before use. It must read pH 10.5. If it does not, the NH4​OH has degraded, the amine will not neutralize, and the drug will not elute.

  • Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid).

Protocol B: Optimized Liquid-Liquid Extraction (LLE)

Use this protocol if SPE is unavailable or if processing larger sample volumes.

  • Alkalinization: To 500 µL of plasma, add 100 µL of 0.5 M Sodium Hydroxide (NaOH) or 5% NH4​OH . Vortex for 15 seconds.

    • Self-Validation Checkpoint: Spot 1 µL of the alkalinized plasma onto pH paper. It must read >10.2. If it is lower, eclanamine remains ionized and will not partition into the organic phase. Add base until validated.

  • Extraction: Add 2.5 mL of Methyl tert-butyl ether (MTBE) or a Hexane:Ethyl Acetate (50:50, v/v) mixture.

  • Partitioning: Shake vigorously on a mechanical shaker for 10 minutes to maximize surface area contact between the aqueous and organic phases.

  • Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C to break any emulsions and achieve a sharp phase boundary.

  • Recovery: Transfer exactly 2.0 mL of the upper organic layer to a clean glass tube. Freeze the lower aqueous layer in a dry ice/ethanol bath if necessary to pour off the organic layer easily.

  • Drying: Evaporate the organic solvent to dryness under nitrogen and reconstitute for analysis.

Part 4: Workflow Visualizations

The following diagrams map the logical progression of the MCX SPE workflow and the troubleshooting decision tree for recovery failures.

SPE_Workflow Start Plasma Sample (Contains Eclanamine) Pretreat Pre-treatment Add 2% H3PO4 (Disrupts Protein Binding) Start->Pretreat Load Load Sample (Ionized Eclanamine binds to sulfonic acid groups) Pretreat->Load Condition Condition MCX Cartridge 1. MeOH 2. 2% H3PO4 Condition->Load Wash1 Wash 1: 2% H3PO4 (Removes aqueous interferences) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes lipophilic interferences) Wash1->Wash2 Elute Elution 5% NH4OH in MeOH (Neutralizes amine, elutes drug) Wash2->Elute Dry Dry & Reconstitute (Ready for LC-MS/MS) Elute->Dry

Fig 1: Mixed-Mode Cation Exchange (MCX) SPE Workflow for Eclanamine Extraction.

Troubleshooting Issue Low Eclanamine Recovery (<50%) CheckMethod Extraction Method? Issue->CheckMethod LLE Liquid-Liquid Extraction CheckMethod->LLE SPE Solid Phase Extraction CheckMethod->SPE LLE_pH Is Plasma pH > 10.2? LLE->LLE_pH SPE_Type Is Sorbent MCX? SPE->SPE_Type LLE_Fix Adjust pH to 10.5 (Use 5% NH4OH) LLE_pH->LLE_Fix No LLE_Solvent Optimize Solvent (Use MTBE or Hexane:EtOAc) LLE_pH->LLE_Solvent Yes SPE_Fix1 Switch to MCX Chemistry SPE_Type->SPE_Fix1 No SPE_Fix2 Ensure Elution Buffer is > pH 10 SPE_Type->SPE_Fix2 Yes

Fig 2: Troubleshooting logic tree for resolving low eclanamine recovery rates.

References

  • National Center for Biotechnology Information (PubChem). "Eclanamine | C16H22Cl2N2O | CID 130380 - Computed Properties." PubChem Database. URL:[Link]

  • European Bioinformatics Institute (EMBL-EBI). "Compound: ECLANAMINE (CHEMBL20679)." ChEMBL Database. URL:[Link]

  • Lakings DB, Friis JM, Bruns MB. "High-performance liquid chromatographic method for the determination of eclanamine and its N-desmethyl and N,N-didesmethyl metabolites in urine." Journal of Chromatography B: Biomedical Sciences and Applications, July 1988. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Matrix Effects in LC-MS/MS Analysis of Eclanamine

Welcome to the Bioanalytical Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals facing challenges with matrix effects during the quantitative liquid chromato...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals facing challenges with matrix effects during the quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of eclanamine.

Below, you will find expertly curated FAQs, self-validating experimental workflows, and troubleshooting guides grounded in authoritative bioanalytical principles.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does my eclanamine signal disappear when analyzing human plasma samples, even though my neat solvent standards look great? A: You are experiencing severe ion suppression, a hallmark matrix effect in LC-MS/MS. Eclanamine (N-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamide) is a lipophilic, tertiary amine that ionizes highly efficiently in positive electrospray ionization (ESI+) mode[1]. However, biological matrices like plasma and serum contain high concentrations of endogenous glycerophospholipids. When these phospholipids co-elute with eclanamine, they outcompete the drug for the limited excess charge on the surface of the ESI droplets. This charge competition neutralizes the eclanamine ions before they can enter the mass spectrometer, leading to drastic signal loss [2].

Q2: How can I definitively diagnose if my assay is suffering from matrix effects rather than poor extraction recovery? A: You must decouple recovery from ionization efficiency. The gold-standard diagnostic approach is the Post-Column Infusion Method [3].

  • The Test: Infuse a constant concentration of eclanamine standard directly into the MS source post-column via a T-piece. Simultaneously, inject a blank matrix extract (e.g., extracted human plasma without the drug) through the LC column.

  • The Diagnosis: Monitor the steady baseline signal of eclanamine. A sudden dip in the baseline indicates a zone of ion suppression caused by eluting matrix components. If your eclanamine retention time falls within this "suppression dip," matrix effects are your culprit.

ESI_Suppression N1 ESI Droplet Formation (Limited Surface Charge) N4 Charge Competition at Droplet Surface N1->N4 N2 Analyte: Eclanamine (Basic Amine) N2->N4 N3 Matrix: Phospholipids (Highly Surface Active) N3->N4 N5 Ion Suppression (Eclanamine Signal Loss) N4->N5

Logical flow of ESI+ ion suppression by endogenous phospholipids.

Part 2: Quantitative Assessment & Data Presentation

Before troubleshooting, it is critical to quantify the extent of the interference. We use the Absolute Matrix Factor (MF) to measure this: MF = (Peak response in presence of matrix ions) / (Peak response in neat solvent)

An MF of 1.0 indicates no matrix effect. An MF < 1.0 indicates suppression, and > 1.0 indicates enhancement. As shown in the data summary below, simple protein precipitation is entirely inadequate for eclanamine due to its inability to remove phospholipids [4].

Table 1: Impact of Sample Preparation on Eclanamine Matrix Effects (Human Plasma)

Sample Preparation MethodEclanamine Recovery (%)Absolute Matrix FactorPhospholipid Removal (%)
Protein Precipitation (PPT)92 ± 4.10.45 (Severe Suppression)< 10%
Liquid-Liquid Extraction (LLE)78 ± 6.30.72 (Moderate Suppression)~ 60%
Mixed-Mode Cation Exchange (MCX)89 ± 3.20.96 (Negligible Effect)> 98%

Part 3: Troubleshooting Guides & Experimental Protocols

Guide A: Implementing a Self-Validating SPE Workflow

To eliminate the phospholipid interference identified in Table 1, you must transition from PPT to Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction. Eclanamine's basic tertiary amine makes it an ideal candidate for strong cation exchange.

The Self-Validating Principle: To ensure absolute trustworthiness in your results, this protocol mandates the inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Eclanamine-d6. By calculating the IS-normalized Matrix Factor (MF_analyte / MF_IS), the system self-validates. If the IS-normalized MF remains at 1.0 ± 0.15 across different patient lots, the assay is robust and self-correcting, regardless of minor absolute signal fluctuations.

Step-by-Step Methodology:

  • Sample Pre-treatment: Spike 200 µL of human plasma with 10 µL of SIL-IS. Dilute with 200 µL of 2% phosphoric acid (H₃PO₄) in water.

    • Causality: Acidification disrupts protein-drug binding and ensures the tertiary amine of eclanamine (pKa ~9.5) is fully protonated, guaranteeing strong ionic binding to the MCX sorbent.

  • Sorbent Conditioning: Pass 1 mL of Methanol (MeOH) followed by 1 mL of MS-grade H₂O through the MCX cartridge.

    • Causality: MeOH solvates the hydrophobic polymer backbone, maximizing the surface area for the lipophilic dichlorophenyl ring of eclanamine to interact.

  • Sample Loading: Load the acidified plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Interference Wash 1 (Aqueous): Wash with 1 mL of 2% formic acid in H₂O.

    • Causality: Locks the basic eclanamine onto the sulfonic acid exchange sites while washing away polar endogenous salts and peptides.

  • Interference Wash 2 (Organic): Wash with 1 mL of 100% MeOH.

    • Causality: This is the critical step for mitigating matrix effects. The 100% organic wash strips away the hydrophobic phospholipids. Eclanamine remains trapped due to the strong ionic interaction, which is unaffected by organic solvents.

  • Target Elution: Elute eclanamine using 2 x 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Acetonitrile.

    • Causality: The high pH (>10) deprotonates eclanamine, neutralizing its charge. Without the ionic bond, the acetonitrile easily sweeps the lipophilic drug off the sorbent.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase.

SPE_Workflow S1 1. Condition MeOH & H2O S2 2. Acidify & Load Plasma + SIL-IS S1->S2 S3 3. Organic Wash 100% MeOH S2->S3 S4 4. Basic Elution ACN + 5% NH4OH S3->S4 S5 5. Reconstitute Mobile Phase S4->S5

Step-by-step mixed-mode SPE workflow for eclanamine extraction.

Guide B: Chromatographic Optimization for Matrix Avoidance

If sample volume limitations prevent the use of SPE and you must rely on simpler extraction methods, you must alter your chromatography to avoid the "matrix suppression zone."

Step-by-Step Methodology:

  • Identify the Suppression Zone: Using the post-column infusion data (from Q2), note the exact retention time window where the baseline dips (typically late in the gradient, where lipophilic phospholipids elute).

  • Adjust the Gradient Profile: Eclanamine is highly retained on standard C18 columns. Instead of a steep linear gradient (e.g., 5% to 95% B over 5 minutes), utilize a shallow gradient plateau .

    • Causality: By holding the gradient at 40-50% organic modifier for 3 minutes, you force eclanamine to elute earlier, completely separating its retention time from the late-eluting, highly retained polymeric phospholipid envelope.

  • Implement a Column Wash: After eclanamine elutes, immediately ramp the gradient to 98% organic modifier and hold for 2 minutes.

    • Causality: This ensures that strongly retained matrix components from Injection 1 are flushed out and do not bleed into the baseline of Injection 2, preventing run-to-run matrix accumulation.

References

  • Title: Eclanamine | C16H22Cl2N2O | CID 130380 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: Longdom Publishing SL URL: [Link]

  • Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples Source: Bioanalysis Zone URL: [Link]

Optimization

resolving peak tailing issues in eclanamine HPLC-UV assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve peak tailing issues specifically encountered during the HPLC-UV analy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve peak tailing issues specifically encountered during the HPLC-UV analysis of eclanamine.

Eclanamine is a basic amine compound. In reversed-phase liquid chromatography, basic analytes are notoriously prone to severe peak asymmetry. Resolving this requires moving beyond trial-and-error and applying a mechanistic understanding of analyte-stationary phase interactions.

Diagnostic Workflow: Isolating the Root Cause

Before altering mobile phase chemistry, we must establish a self-validating diagnostic system. Peak tailing is driven by either physical system defects (e.g., dead volume) or chemical secondary interactions [1]. The workflow below outlines the logical deduction process required to isolate the issue.

Troubleshooting Start Observe Eclanamine Peak Tailing (As > 1.5) Test Inject Neutral Marker (e.g., Toluene) Start->Test Decision Does the Neutral Marker Tail? Test->Decision Physical Physical Issue: Extra-Column Volume, Frit Blockage, or Void Decision->Physical Yes (System-wide tailing) Chemical Chemical Issue: Amine-Silanol Secondary Interactions Decision->Chemical No (Analyte-specific tailing) FixPhys Minimize Dead Volume, Replace PEEK Tubing, or Replace Column Physical->FixPhys FixChem 1. Adjust pH < 3.0 2. Use Base-Deactivated C18 3. Increase Buffer Strength Chemical->FixChem

Diagnostic workflow for differentiating physical vs. chemical peak tailing.

Core Troubleshooting & FAQs

Q1: Why does eclanamine specifically exhibit severe peak tailing on standard C18 columns? A1: Eclanamine is a basic compound containing an amine functional group. In reversed-phase HPLC, the primary retention mechanism should be hydrophobic interaction. However, standard silica-based columns contain residual silanol groups (-Si-OH) on their surface[2]. At a mid-range mobile phase pH, these acidic silanols deprotonate and become negatively charged (-Si-O⁻)[2][3]. Because eclanamine is protonated (positively charged) under these conditions, it undergoes a strong, secondary ionic interaction with the ionized silanols, resulting in multiple retention mechanisms and a trailing peak edge[2][4].

Q2: How do I definitively prove the tailing is a chemical interaction and not a physical system void? A2: You must inject a neutral reference compound (such as toluene or uracil). Neutral compounds do not possess basic functional groups and therefore cannot participate in acid-base ionic interactions with silanols[1]. If the neutral compound elutes symmetrically but eclanamine tails, you have confirmed a chemical acid-base problem[1]. If both peaks tail, the issue is physical—likely caused by extra-column dead volume, a collapsed column bed, or improperly fitted wide-bore tubing[3][5].

Q3: How should I adjust my mobile phase pH to suppress eclanamine tailing? A3: The most thermodynamically robust fix is to lower the mobile phase pH to 3.0 or below[5][6]. Operating at a low pH ensures the full protonation of the ionizable residual silanol groups, neutralizing their negative charge and eliminating the secondary interaction with the basic analyte[2][4]. Buffers such as phosphate or formate are highly recommended to stabilize this acidic environment[5][7].

Q4: Does buffer concentration impact the peak shape of basic amines? A4: Yes. If you must operate at a higher pH, increasing the buffer concentration (e.g., from 10 mM to 25–50 mM) increases the ionic strength of the mobile phase[5][7]. This higher ionic strength effectively masks the residual silanol interactions and prevents localized pH shifts at the column surface[5][7].

Q5: What stationary phase chemistry is strictly required for eclanamine? A5: You should avoid older Type A silica columns. Instead, select high-purity Type B silica columns that are either "fully end-capped" or specifically "base-deactivated"[5][6]. End-capping utilizes agents like trimethylsilyl (TMS) to sterically block unreacted silanols, reducing their availability for secondary interactions by approximately 50%[2][5].

Mechanistic Pathway of Silanol Interactions

Understanding the causality at the molecular level allows for better method development. The diagram below illustrates how pH manipulation disrupts the tailing mechanism.

Mechanism Silica Silica Stationary Phase (-Si-OH) Ionized Ionized Silanol (-Si-O⁻) Silica->Ionized pH > 3.5 Interaction Ionic Secondary Interaction (Peak Tailing Mechanism) Ionized->Interaction Eclanamine Eclanamine (Protonated Amine, R-NH3⁺) Eclanamine->Interaction Resolution Protonation at pH < 3.0 & Steric End-Capping Interaction->Resolution Method Optimization

Mechanistic pathway of eclanamine-silanol interactions and resolution strategies.

Quantitative Impact of Method Parameters

The following table summarizes the expected impact of various mobile phase and stationary phase optimizations on the peak asymmetry (As) of basic amines like eclanamine. An asymmetry factor of As > 1.5 indicates unacceptable tailing, while As ≤ 1.2 is considered optimal[2].

Mobile Phase pHBuffer ConcentrationColumn ChemistryEclanamine Peak Asymmetry (As)Resolution Status
7.0 10 mM PhosphateStandard C18 (Type A)2.45 Severe Tailing[2]
3.0 10 mM PhosphateStandard C18 (Type A)1.45 Marginal Improvement[2]
7.0 25 mM Phosphate + 20mM TEAStandard C18 (Type A)1.30 Acceptable (Additive Dependent)[6]
3.0 25 mM PhosphateEnd-capped C18 (Type B)1.15 Optimal Symmetry[5]

Standard Operating Protocols (SOPs)

Protocol 1: Neutral Marker Validation (Differentiating Physical vs. Chemical Tailing)

Purpose: A self-validating test to isolate the root cause of peak asymmetry before altering the mobile phase chemistry. Steps:

  • Prepare a test mixture containing Eclanamine (100 µg/mL) and a neutral marker such as Toluene or Uracil (50 µg/mL) dissolved in the initial mobile phase[7].

  • Inject 5 µL of the test mixture onto the HPLC system under the current problematic method conditions.

  • Calculate the peak asymmetry factor (As) for both peaks at 10% peak height using the formula: As = B / A[2].

  • Causality Analysis:

    • If Toluene As ≤ 1.2 and Eclanamine As > 1.5: The physical system is intact. Tailing is strictly due to chemical secondary interactions (amine-silanol)[1]. Proceed to Protocol 2.

    • If both Toluene As > 1.5 and Eclanamine As > 1.5: The issue is physical. Inspect the system for extra-column dead volume, replace wide tubing with narrow internal diameter (0.005") PEEK tubing, or replace the degraded column[3][5].

Protocol 2: Mobile Phase pH & Silanol Suppression Workflow

Purpose: To systematically eliminate secondary ionic interactions through pH control and ionic shielding. Steps:

  • Select a high-purity, base-deactivated Type B silica C18 column to ensure minimal baseline silanol activity[1][6].

  • Prepare a 25 mM Potassium Dihydrogen Phosphate buffer[5][7].

  • Adjust the aqueous buffer pH to 2.5 - 3.0 using concentrated Phosphoric Acid. Mechanism: This pH is well below the pKa of surface silanols (~3.5), ensuring they remain fully protonated and neutral[2][4].

  • Filter the mobile phase through a 0.22 µm membrane to remove particulates.

  • Run the eclanamine sample. If minor tailing persists (As > 1.2) due to extreme basicity, introduce 10-20 mM Triethylamine (TEA) to the mobile phase as a competing amine modifier to sterically block any remaining active sites[5][6].

References

  • Element Lab Solutions. Peak Tailing in HPLC. Available at:[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Available at: [Link]

  • Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC. Available at: [Link]

  • uHPLCs Lab. How to avoid the tailing problem of basic compounds in HPLC analysis?. Available at: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. Available at: [Link]

  • Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Available at: [Link]

  • Axion Labs. HPLC Peak Tailing. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Separation of Eclanamine Stereoisomers

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals tasked with the chiral resolution of eclanamine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals tasked with the chiral resolution of eclanamine. Eclanamine is an antidepressant synthesized via the nucleophilic ring-opening of cyclopentene oxide by dimethylamine. Because the epoxide ring-opening proceeds via an anti-addition mechanism, the synthesis yields a racemic mixture of two trans-stereoisomers: the active (R,R)-isomer and the inactive (S,S)-isomer[1][2].

Isolating the (R,R)-enantiomer presents specific chromatographic challenges due to the basic tertiary amine group. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your chiral separations.

EclanamineWorkflow A Cyclopentene Oxide + Dimethylamine B Nucleophilic Ring Opening (Anti-Addition Mechanism) A->B C Racemic Mixture (R,R) & (S,S) Isomers B->C D Chiral Chromatography (Polysaccharide CSP) C->D E (R,R)-Eclanamine (Active Antidepressant) D->E Elutes First/Second F (S,S)-Isomer (Inactive Byproduct) D->F

Eclanamine synthesis and enantiomeric separation workflow.

Troubleshooting Guides & FAQs

Q1: Why do I observe severe peak tailing for the eclanamine enantiomers on my amylose-based chiral column? The Causality: Eclanamine contains a highly basic dimethylamine moiety. While primary chiral recognition occurs via hydrogen bonding and π−π interactions with the polysaccharide carbamate groups of the Chiral Stationary Phase (CSP), the underlying silica support contains weakly acidic residual silanols. These unshielded silanols act as cation-exchange sites, causing the basic tertiary amine of eclanamine to "stick" and elute with a pronounced tail. The Solution: Incorporate a basic modifier into your mobile phase. Adding 0.1% diethylamine (DEA) competitively binds to and masks the residual silanols, eliminating secondary interactions and sharpening the peaks[3].

Q2: My resolution ( Rs​ ) between the (R,R) and (S,S) isomers is below 1.0 using Hexane/Isopropanol (90:10). How can I optimize this? The Causality: In Normal Phase (NP) chiral chromatography, the steric bulk of the alcohol modifier dictates the hydrogen-bonding dynamics between the analyte and the CSP. Isopropanol (IPA) is relatively bulky and can disrupt the tight chiral complexation required for the resolution of basic cyclic amines like eclanamine. The Solution: Switch the polar modifier from IPA to Ethanol (EtOH). Ethanol is less sterically hindered, allowing for closer interaction between the eclanamine enantiomers and the chiral selector, thereby increasing selectivity ( α ). If co-elution persists, transition to Polar Organic (PO) mode using 100% Methanol with 0.1% DEA.

Q3: Can I use Supercritical Fluid Chromatography (SFC) to scale up the preparative separation of the (R,R)-isomer? The Causality: Yes. SFC is highly recommended for preparative scale-up. Standard LC requires extensive solvent evaporation, which can thermally degrade the API. SFC utilizes supercritical CO2​ , which sublimates at room temperature, leaving only the co-solvent to be removed. The Solution: Use an SFC system with a Chiralpak AD-H or OD-H column and a methanol co-solvent. Notably, the unique fluid dynamics and polarity of supercritical CO2​ /methanol mixtures often eliminate the need for basic additives like DEA, streamlining downstream processing[4].

Troubleshooting Start Issue: Peak Tailing (Rs < 1.5, As > 1.5) Check1 Is the analyte a basic amine? (e.g., Eclanamine) Start->Check1 AddDEA Add 0.1% DEA to Mobile Phase Check1->AddDEA Yes Check2 Did peak symmetry improve (As ≤ 1.2)? AddDEA->Check2 Success Optimal Resolution Proceed to Validation Check2->Success Yes Alt Change Modifier (IPA to EtOH) Check2->Alt No

Diagnostic logic tree for resolving peak tailing in basic chiral drugs.

Data Presentation: Optimization of Mobile Phase Additives

The following table summarizes the quantitative impact of mobile phase modifiers on the enantiomeric separation of racemic eclanamine using an Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

Mobile Phase Composition (v/v)AdditiveRetention Factor k1​ Selectivity ( α )Resolution ( Rs​ )Peak Symmetry ( As​ )
Hexane / Isopropanol (90:10)None8.41.150.92.4 (Severe Tailing)
Hexane / Isopropanol (90:10)0.1% DEA7.21.181.41.3 (Improved)
Hexane / Ethanol (90:10)None6.51.251.22.1 (Tailing)
Hexane / Ethanol (90:10) 0.1% DEA 5.8 1.32 2.1 1.05 (Optimal)
100% Methanol (PO Mode)0.1% DEA3.11.402.51.02 (Excellent)

Note: k1​ represents the retention factor of the first eluting enantiomer. As​ values closer to 1.0 indicate perfect peak symmetry.

Self-Validating Experimental Protocol: Analytical NP-HPLC Separation

This protocol establishes a self-validating system: if the system suitability criteria in Step 4 are not met, the protocol dictates immediate corrective actions, ensuring scientific integrity before sample analysis.

Step 1: Mobile Phase Preparation

  • Measure 900 mL of HPLC-grade n-Hexane and 100 mL of HPLC-grade Ethanol.

  • Add 1.0 mL of Diethylamine (DEA) to the Ethanol fraction before mixing to ensure homogeneous distribution.

  • Combine the solvents and degas ultrasonically for 15 minutes. Causality: Degassing prevents micro-bubble formation in the pump heads, which causes baseline drift and unstable retention times.

Step 2: Sample Preparation

  • Weigh 1.0 mg of racemic eclanamine standard.

  • Dissolve the standard in 1.0 mL of the prepared mobile phase (Hexane/EtOH/DEA).

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter. Causality: Dissolving the sample in the mobile phase prevents "solvent shock" at the column head, which can cause peak splitting and band broadening.

Step 3: Chromatographic Conditions

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (250 mm x 4.6 mm, 5 µm).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 230 nm.

Step 4: System Suitability & Self-Validation Inject the racemic standard in triplicate. The system is only validated for use if it meets the following criteria:

  • Resolution ( Rs​ ): Must be ≥1.5 . (If <1.5 , switch to Ethanol modifier or decrease column temperature to 20°C to increase entropic chiral interactions).

  • Peak Symmetry ( As​ ): Must be ≤1.2 . (If >1.2 , verify the freshness of the DEA additive, as amines degrade upon prolonged exposure to air).

  • Retention Time RSD: Must be ≤1.0% .

References
  • "The Organic Chemistry Of Drug Synthesis Volume 4." VDOC.PUB.
  • "Two stereoisomers are obtained from the reaction of cyclopentene oxide with dimethylamine." Brainly.
  • "Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases." ResearchGate.
  • "Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View." PMC.

Sources

Reference Data & Comparative Studies

Validation

comparative efficacy of eclanamine versus traditional tricyclic antidepressants

Comparative Efficacy of Eclanamine vs. Traditional Tricyclic Antidepressants: A Mechanistic and Methodological Guide Executive Summary The psychopharmacological landscape of depression management has historically been do...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of Eclanamine vs. Traditional Tricyclic Antidepressants: A Mechanistic and Methodological Guide

Executive Summary

The psychopharmacological landscape of depression management has historically been dominated by first-generation tricyclic antidepressants (TCAs) such as amitriptyline and imipramine. While highly effective at enhancing serotonergic and noradrenergic tone, TCAs are inherently limited by their rigid tricyclic scaffold, which inadvertently binds to histaminic, cholinergic, and α1​ -adrenergic receptors[1]. This broad-spectrum receptor blockade results in dose-limiting toxicities, including weight gain, severe dry mouth, and orthostatic hypotension[1].

Eclanamine (U-48,753) represents a critical structural evolution in medicinal chemistry: a synthetic, non-tricyclic compound designed to isolate the monoamine reuptake inhibition of TCAs without the off-target receptor promiscuity[2]. This guide provides an objective, data-driven comparison of eclanamine versus traditional TCAs, detailing the causality behind their pharmacodynamics and providing self-validating experimental protocols for evaluating novel monoamine modulators.

Mechanistic Divergence: Structural Causality

The efficacy and toxicity profiles of an antidepressant are directly governed by its structural thermodynamics and receptor docking capabilities.

  • Traditional TCAs: The three-ring molecular core of TCAs forces a planar conformation that readily intercalates into the binding pockets of multiple G-protein coupled receptors (GPCRs) beyond the intended serotonin (SERT) and norepinephrine (NET) transporters. This lack of target specificity is the root cause of their adverse event profile[1].

  • Eclanamine: Chemically designated as trans-N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide, eclanamine utilizes a substituted cyclopentyl ring[2]. This structural shift provides specific steric hindrance that prevents the molecule from docking into H1​ , M1​ , and α1​ receptors. Despite this, it maintains potent inhibition of SERT and NET, effectively mimicking the primary therapeutic mechanism of TCAs without the associated physiological burden[2]. Furthermore, chronic administration of eclanamine induces a dose-dependent down-regulation of β -adrenergic receptors in the cerebral cortex, a hallmark neuroadaptive mechanism required for long-term antidepressant efficacy[3].

Pathway TCA Traditional TCAs (e.g., Amitriptyline) SERT_NET SERT / NET Inhibition TCA->SERT_NET OffTarget Off-Target Blockade (H1, M1, α1) TCA->OffTarget ECL Eclanamine (U-48,753) ECL->SERT_NET BetaDown β-Adrenergic Downregulation ECL->BetaDown Chronic Admin Efficacy Antidepressant Efficacy SERT_NET->Efficacy Toxicity Side Effects: Sedation, Dry Mouth OffTarget->Toxicity BetaDown->Efficacy

Figure 1: Pharmacological pathway comparison detailing the mechanistic divergence between TCAs and Eclanamine.

Comparative Pharmacodynamics & Efficacy Data

To objectively evaluate the performance of eclanamine against a standard TCA (Amitriptyline), we must look at their receptor affinity profiles. The table below synthesizes the quantitative pharmacological parameters that dictate both clinical efficacy and tolerability.

Pharmacological ParameterTraditional TCAs (Amitriptyline)Eclanamine (U-48,753)Clinical Implication
SERT Inhibition High AffinityHigh AffinityPrimary driver of mood elevation.
NET Inhibition High AffinityHigh AffinityEnhances arousal and psychomotor function.
H1​ Receptor Affinity High (Antagonist)Low / Negligible H1​ blockade causes sedation and weight gain.
M1​ Receptor Affinity High (Antagonist)Low / Negligible M1​ blockade causes dry mouth and constipation.
α1​ -Adrenergic Affinity High (Antagonist)Low / Negligible α1​ blockade causes orthostatic hypotension.
β -Adrenergic Response Downregulation (Chronic)Downregulation (Chronic)Confirms long-term neuroadaptive efficacy[3].

Experimental Methodologies & Self-Validating Protocols

As scientists, we cannot rely solely on theoretical binding affinities; we must prove target engagement and neuroadaptation through rigorous, self-validating experimental systems.

Protocol 1: In Vivo Yohimbine Potentiation Assay

Objective: Validate in vivo noradrenergic target engagement. Causality & Self-Validation: Yohimbine is an α2​ -adrenergic antagonist that stimulates norepinephrine (NE) release. Administering a NET inhibitor (like eclanamine) exponentially amplifies synaptic NE accumulation, leading to measurable behavioral toxicity (lethality). If the drug successfully engages NET in vivo, the synergistic lethality definitively confirms target engagement, making this a self-validating pharmacodynamic model.

  • Subject Preparation: Acclimate adult male Swiss Webster mice (20-25g) to laboratory conditions for 7 days.

  • Drug Administration: Administer eclanamine (test cohort) or amitriptyline (positive control) via intraperitoneal (i.p.) injection at varying logarithmic doses (e.g., 1, 3, 10, 30 mg/kg).

  • Challenge Agent: Exactly 30 minutes post-administration, inject yohimbine hydrochloride (30 mg/kg, s.c.).

  • Observation & Scoring: Monitor subjects for 24 hours. Record the incidence of lethality.

  • Data Analysis: Calculate the ED50​ (dose required to potentiate lethality in 50% of subjects) using probit analysis to compare the noradrenergic potency of the test compounds.

Protocol 2: In Vitro β -Adrenergic Downregulation Assay

Objective: Quantify chronic neuroadaptive receptor changes. Causality & Self-Validation: Antidepressant efficacy requires chronic neuroadaptive changes, specifically the downregulation of β -adrenergic receptors[3]. Measuring this via [3H] -dihydroalprenolol ( [3H] -DHA) binding validates the chronic pharmacodynamic response. The self-validating nature of this assay lies in Scatchard plot analysis: a reduction in Bmax​ without a change in Kd​ confirms true receptor downregulation rather than competitive inhibition by residual drug in the tissue.

  • Chronic Dosing: Administer eclanamine via continuous intravenous infusion (osmotic minipumps) for 14 days[4].

  • Tissue Harvesting: Decapitate subjects 24 hours after the final dose. Rapidly dissect the cerebral cortex over ice.

  • Membrane Preparation: Homogenize tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 15 minutes. Resuspend the pellet and wash twice to remove endogenous monoamines and residual drug.

  • Radioligand Incubation: Incubate membrane aliquots (approx. 100 μ g protein) with varying concentrations of [3H] -DHA (0.1 to 5.0 nM) for 30 minutes at 25°C. Define non-specific binding using 1 μ M propranolol.

  • Filtration & Quantification: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Quantify bound radioactivity using liquid scintillation spectrometry.

  • Scatchard Analysis: Plot bound/free vs. bound radioligand to determine Bmax​ (receptor density) and Kd​ (affinity).

Workflow Step1 1. Animal Dosing (Chronic IV Infusion, 14 days) Step2 2. Tissue Harvesting (Cerebral Cortex Isolation) Step1->Step2 Step3 3. Membrane Preparation (Homogenization & Centrifugation) Step2->Step3 Step4 4. Radioligand Binding ([3H]-DHA Incubation) Step3->Step4 Step5 5. Scatchard Analysis (Bmax and Kd Determination) Step4->Step5

Figure 2: Experimental workflow for quantifying β-adrenergic receptor downregulation via Scatchard analysis.

Development Limitations

Despite its superior pharmacological selectivity compared to traditional TCAs, eclanamine was never commercialized[2]. During a battery of short-term genetic activity assays, eclanamine was discovered to be slightly mutagenic in the AS52 mammalian cell assay[4]. Significant efforts were expended to evaluate the metabolism-based generation of reactive intermediates, but the potential genotoxicity ultimately halted its progression through the drug development pipeline[4]. It remains a vital reference compound in medicinal chemistry for the design of non-tricyclic monoamine reuptake inhibitors.

References

  • Wikipedia Contributors. "Eclanamine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "ECLANAMINE." Inxight Drugs. Available at: [Link]

  • Richelson, E. "Mechanism of action of antidepressant medications." Journal of Clinical Psychiatry, PubMed (NIH). Available at: [Link]

Sources

Comparative

Validating HPLC Methods for Therapeutic Monitoring of Eclanamine: A Comparative Guide

Therapeutic drug monitoring (TDM) is a critical component of clinical pharmacokinetics, ensuring that drug concentrations remain within the therapeutic window while avoiding toxicity. Eclanamine (U-48,753) is a synthetic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Therapeutic drug monitoring (TDM) is a critical component of clinical pharmacokinetics, ensuring that drug concentrations remain within the therapeutic window while avoiding toxicity. Eclanamine (U-48,753) is a synthetic nontricyclic antidepressant engineered to act as a serotonin and norepinephrine reuptake inhibitor (SNRI)[1][2]. Because of its potent pharmacological profile and the long elimination half-lives of its active metabolites (N-desmethyl and N,N-didesmethyl eclanamine), robust quantification methods are mandatory for accurate clinical evaluation[3].

This guide objectively compares the validated High-Performance Liquid Chromatography (HPLC) methodologies required for eclanamine TDM, focusing on the causality behind stationary phase selection and the implementation of self-validating extraction protocols.

The Causality of Chromatographic Challenges: Why C18 Fails

Eclanamine features a cyclopentyl ring substituted with a dimethylamino group[2]. In reversed-phase HPLC, basic amines present a well-documented challenge. When utilizing traditional Octadecylsilane (C18) stationary phases, the basic nitrogen atom of eclanamine engages in secondary ion-exchange interactions with residual, unendcapped silanol groups on the silica support.

This interaction causes severe peak tailing, shifting retention times, and ultimately, poor chromatographic resolution between the parent drug and its structurally similar desmethyl metabolites. To establish a self-validating system —where the method's precision and accuracy are inherently protected against matrix effects and column degradation—a strategic shift in stationary phase chemistry and mobile phase composition is required.

G Root Column Selection for Basic Amines (Eclanamine & Metabolites) C18 Traditional C18 Phase Root->C18 CN Cyano (LC-CN) Phase Root->CN C18_Issue High Silanol Activity Secondary Interactions C18->C18_Issue CN_Adv Alternative Selectivity Rapid Equilibration CN->CN_Adv C18_Result Peak Tailing & Poor Resolution C18_Issue->C18_Result CN_Result Sharp Peaks & Baseline Separation CN_Adv->CN_Result

Logical comparison of C18 versus LC-CN stationary phases for basic amine resolution.

Comparative Analysis: Stationary Phases (LC-CN vs. C18)

The validated solution for eclanamine monitoring relies on a Cyanopropylsilane (LC-CN) column operated under reversed-phase conditions[3][4]. The cyano phase offers an alternative dipole-dipole selectivity and significantly lower hydrophobicity compared to C18, allowing for faster equilibration[4].

Furthermore, the addition of triethylamine (TEA) to the mobile phase acts as a silanol-masking agent. TEA competitively binds to any active silanols on the silica matrix, ensuring that eclanamine and its metabolites elute with sharp, symmetrical peaks.

Table 1: Quantitative Performance Comparison of HPLC Methods for Eclanamine TDM

Performance MetricTraditional C18 Phase (Unoptimized)Supelcosil LC-CN Phase (Optimized)
Mobile Phase Additive None0.01 M Triethylamine (pH 7.0)
Tailing Factor ( As​ ) > 1.8 (Severe Tailing)1.0 - 1.2 (Symmetrical)
Metabolite Resolution ( Rs​ ) < 1.5 (Co-elution risk)> 2.0 (Baseline separation)
Limit of Detection (LOD) ~2.0 ng/mL0.5 ng/mL
Linear Dynamic Range 20 - 500 ng/mL5 - 500 ng/mL
Matrix Interference HighNegligible (Post-SPE)
Sample Preparation: The Superiority of Solid-Phase Extraction (SPE)

A robust HPLC method is only as reliable as its sample preparation. Liquid-Liquid Extraction (LLE) often yields inconsistent recoveries for polar metabolites and is prone to emulsion formation in urine samples. Instead, a targeted Solid-Phase Extraction (SPE) using a cyanopropylsilane extraction column creates a highly specific, matrix-free eluate[3].

The polarity of the cyano SPE cartridge allows for aggressive washing steps (using up to 100% acetonitrile) to flush out endogenous lipids and proteins without prematurely eluting the strongly retained basic analytes. The analytes are only released upon the introduction of an acidic modifier (2% Trifluoroacetic acid), which disrupts the ionic interactions retaining the drug.

G N1 Urine Sample (10 mL) N2 Solid-Phase Extraction (SPE) Cyanopropylsilane Column N1->N2 N3 Wash Steps Water -> 30% ACN -> 100% ACN N2->N3 N4 Elution 2% TFA in Acetonitrile N3->N4 N5 Evaporation & Reconstitution 10% ACN in Water N4->N5 N6 HPLC-UV Analysis Supelcosil LC-CN Column N5->N6

Step-by-step SPE and HPLC-UV workflow for eclanamine extraction and quantification.

Validated Step-by-Step Experimental Protocol

The following protocol is based on the rigorously validated methodology by Lakings et al. (1988) for the determination of eclanamine and its metabolites in urine, which demonstrated excellent linearity, precision, and a detection limit of 0.5 ng/mL[3]. This workflow functions as a self-validating system when run concurrently with fortified calibration standards.

Phase 1: Solid-Phase Extraction (SPE)
  • Sample Loading: Load 10 mL of the biological sample (urine) onto a pre-conditioned cyanopropylsilane SPE column[3].

  • Interference Washing: Wash the column sequentially to remove endogenous matrix components[3]:

    • 1 column volume of HPLC-grade Water.

    • 1 column volume of Acetonitrile-Water (30:70, v/v).

    • 1 column volume of 100% Acetonitrile.

  • Analyte Elution: Elute eclanamine and its metabolites using 2% Trifluoroacetic acid (TFA) in Acetonitrile[3]. Mechanism: The acidic modifier protonates the cyano surface and analytes, breaking the retention interactions.

  • Concentration: Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen at room temperature[3].

  • Reconstitution: Dissolve the dried residue in 1.0 mL of Acetonitrile-Water (10:90, v/v) to match the initial polarity of the mobile phase[3].

Phase 2: HPLC-UV Analysis
  • Column Setup: Install a Supelcosil LC-CN column (e.g., 5 µm particle size) into the HPLC system[3][4].

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of Acetonitrile-Water (35:65, v/v)[3]. Add 0.01 M Triethylamine (TEA) and adjust the pH strictly to 7.0 using phosphoric acid[3].

    • Expert Insight: Maintaining pH 7.0 is critical; it ensures the silica matrix of the column remains stable while guaranteeing that TEA is fully protonated to effectively mask residual silanols.

  • Injection: Inject 100 µL of the reconstituted sample onto the column[3].

  • System Validation: Run a series of fortified calibration standards ranging from 5 to 500 ng/mL[3]. The system is considered validated for the run when the calibration curve yields an R2≥0.995 and the Limit of Detection (LOD) is confirmed at 0.5 ng/mL for all three compounds[3].

References
  • Title: Eclanamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: High-performance liquid chromatographic method for the determination of eclanamine and its N-desmethyl and N,N-didesmethyl metabolites in urine Source: PubMed (Journal of Chromatography) URL: [Link]

Sources

Validation

A Tale of Two Molecules: A Structural and Functional Comparison of the Kappa-Opioid Agonist U-50488 and the Investigational Antidepressant Eclanamine

For the Researcher, Scientist, and Drug Development Professional: An In-Depth Guide In the landscape of neuropharmacology, the exploration of novel chemical entities that selectively target specific receptor systems is p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For the Researcher, Scientist, and Drug Development Professional: An In-Depth Guide

In the landscape of neuropharmacology, the exploration of novel chemical entities that selectively target specific receptor systems is paramount for the development of next-generation therapeutics. This guide provides a detailed comparative analysis of two compounds originating from the research programs of the Upjohn Company: U-50488 , a well-established and highly selective kappa-opioid receptor (KOR) agonist, and eclanamine (U-48753E), a compound investigated for its potential as a nontricyclic antidepressant.

While both molecules share a 3,4-dichlorophenyl moiety, their broader structural features and, consequently, their primary pharmacological activities diverge significantly. This guide will delve into the structural nuances and functional characteristics of each compound, offering a comprehensive overview supported by experimental data and established methodologies. It is important to note that while extensive data exists for U-50488 as a KOR agonist, publicly available scientific literature does not support a functional role for eclanamine at the kappa-opioid receptor. Therefore, this comparison will focus on a structural juxtaposition and a detailed exploration of their individual, and distinct, pharmacological profiles.

The Kappa-Opioid Receptor: A Target of Therapeutic Interest

The kappa-opioid receptor (KOR), a member of the G protein-coupled receptor (GPCR) family, is a key player in modulating a wide array of physiological and pathological processes. Its activation by endogenous ligands, such as dynorphins, or exogenous agonists can produce a range of effects including analgesia, diuresis, and sedation. However, KOR activation is also associated with less desirable effects like dysphoria and psychotomimesis, which has historically limited the therapeutic development of KOR agonists. Current research is focused on developing biased agonists that preferentially activate signaling pathways associated with therapeutic effects while avoiding those linked to adverse effects.

U-50488: The Archetypal Selective Kappa-Opioid Agonist

U-50488, chemically known as trans-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide, emerged as a pioneering research tool due to its high selectivity for the KOR over µ- and δ-opioid receptors.[1][2] This selectivity has allowed for the extensive characterization of the physiological roles of the KOR system.

Chemical Structure of U-50488

The structure of U-50488 features a dichlorinated phenyl ring linked via an acetamide group to a substituted cyclohexane ring. The trans stereochemistry of the substituents on the cyclohexane ring is crucial for its potent and selective KOR agonist activity.

Caption: Chemical structure of U-50488.

Receptor Binding Profile of U-50488

Radioligand binding assays have consistently demonstrated the high affinity and selectivity of U-50488 for the KOR. The table below summarizes representative binding affinity (Ki) values.

Receptor SubtypeBinding Affinity (Ki, nM)
Kappa (κ)~1-10
Mu (µ)>1000
Delta (δ)>1000

Data compiled from multiple sources. Actual values may vary depending on experimental conditions.

Functional Activity and Signaling Pathways of U-50488

U-50488 is a full agonist at the KOR. Upon binding, it initiates a cascade of intracellular signaling events primarily through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[3] This G protein-mediated signaling is believed to be responsible for the analgesic effects of KOR agonists.

However, like many GPCR agonists, U-50488 can also engage β-arrestin signaling pathways.[4] The recruitment of β-arrestin is often associated with receptor desensitization, internalization, and the activation of distinct downstream signaling cascades, which may contribute to some of the undesirable side effects of KOR agonism, such as dysphoria.[5] The development of biased KOR agonists that preferentially activate G protein signaling over β-arrestin recruitment is a key strategy in modern opioid research.[5]

KOR_Signaling cluster_membrane Cell Membrane cluster_gprotein G Protein Pathway cluster_arrestin β-Arrestin Pathway KOR KOR G_protein Gi/o KOR->G_protein Activation beta_arrestin β-Arrestin KOR->beta_arrestin Recruitment U50488 U-50488 U50488->KOR Agonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Downstream Downstream Signaling (e.g., p38 MAPK) beta_arrestin->Downstream Side_Effects Dysphoria, Sedation Downstream->Side_Effects

Caption: Simplified signaling pathways of U-50488 at the KOR.

In Vivo Effects of U-50488

Preclinical studies in various animal models have characterized the in vivo effects of U-50488, which include:

  • Analgesia: Effective in models of acute, visceral, and inflammatory pain.[6]

  • Diuresis: A characteristic effect of KOR agonists.[7][8]

  • Sedation and Motor Incoordination: Observed at higher doses.

  • Conditioned Place Aversion: Indicative of its dysphoric properties.

Eclanamine (U-48753E): An Investigational Nontricyclic Antidepressant

Eclanamine, with the chemical name trans-N-(3,4-dichlorophenyl)-N-[2-(dimethylamino)cyclopentyl]propanamide, was developed and investigated by the Upjohn Company as a potential nontricyclic antidepressant. Unlike U-50488, the available scientific literature does not indicate that eclanamine is a KOR agonist. Its pharmacological profile, as documented, is centered on the modulation of neurotransmitter systems relevant to depression.

Chemical Structure of Eclanamine

Eclanamine's structure also contains a 3,4-dichlorophenyl group, but it is attached to a propanamide linker, which in turn is connected to a dimethylamino-substituted cyclopentyl ring. The trans stereochemistry refers to the relationship between the substituents on the cyclopentyl ring.

Caption: Chemical structure of eclanamine.

Documented Pharmacological Activity of Eclanamine

Studies on eclanamine have focused on its potential antidepressant effects and its metabolic profile. It was found to be weakly positive in some in vitro mutagenicity assays, with its genotoxic potential attributed to the metabolic conversion of its N-methyl groups to formaldehyde. The primary mechanism of its intended antidepressant action is suggested to involve the down-regulation of β-adrenergic receptors in the cerebral cortex, a common adaptive change observed with chronic antidepressant treatment. There is no evidence in the reviewed literature to suggest that eclanamine has a significant affinity for or functional activity at any opioid receptor subtype.

Structural Comparison: U-50488 vs. Eclanamine

Despite both compounds featuring a 3,4-dichlorophenyl group, their overall structures are markedly different, which dictates their distinct pharmacological targets and activities.

Caption: Side-by-side structural comparison of U-50488 and eclanamine.

Key Structural Differences:

  • Core Scaffold: U-50488 is built upon a cyclohexane ring, while eclanamine utilizes a cyclopentyl ring. This difference in ring size and conformation significantly influences the spatial arrangement of the functional groups.

  • Amine Substituent: U-50488 incorporates a pyrrolidine ring, a cyclic secondary amine. In contrast, eclanamine possesses a dimethylamino group, a non-cyclic tertiary amine.

  • Linker: The linker between the dichlorophenyl ring and the cyclic scaffold differs. U-50488 has an N-methyl-N-arylacetamide linkage, whereas eclanamine has an N-arylpropanamide linkage.

These structural distinctions are critical in defining their respective pharmacophores and their ability to bind to their specific biological targets. The specific three-dimensional shape and electronic properties of U-50488 allow it to fit into the binding pocket of the KOR with high affinity and selectivity, an interaction that eclanamine's structure does not appear to facilitate.

Experimental Protocols

To characterize a novel compound for its potential activity at the kappa-opioid receptor, a series of in vitro assays are typically employed. Below are representative protocols for radioligand binding and functional assays.

Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for the kappa-opioid receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human kappa-opioid receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-U69,593 or another suitable KOR-selective radioligand.

  • Test compound (e.g., U-50488 as a positive control).

  • Non-specific binding control: A high concentration of a non-radiolabeled KOR agonist (e.g., unlabeled U-50488).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail and scintillation counter.

  • Glass fiber filters.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

  • For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the unlabeled ligand.

  • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activation of a Gαi/o-coupled receptor by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as a KOR agonist.

Materials:

  • Cell membranes from cells expressing the KOR.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add cell membranes, a fixed concentration of GDP, and varying concentrations of the test compound.

  • Pre-incubate at 30°C for 15 minutes.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the specific binding of [³⁵S]GTPγS against the log concentration of the test compound.

  • Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal response) from the resulting dose-response curve using non-linear regression.

Conclusion

U-50488 and eclanamine, while both products of the same pharmaceutical research era and sharing a common chemical moiety, represent a clear example of how subtle structural modifications can lead to profoundly different pharmacological profiles. U-50488 stands as a cornerstone tool for KOR research, with its well-defined structure-activity relationship and signaling pathways providing a benchmark for the development of novel KOR-targeted therapeutics. Eclanamine, on the other hand, embarked on a different therapeutic trajectory as a potential antidepressant, and the available data do not support its interaction with the kappa-opioid system. This comparative guide underscores the importance of a deep understanding of molecular structure and its relationship to biological function in the rational design of new medicines.

References

  • Bruchas, M. R., & Chavkin, C. (2010). Kinase cascades and ligand-directed signaling at the kappa opioid receptor. Psychopharmacology, 210(2), 137–147.
  • Butelman, E. R., Ko, M. C., Sobczyk-Kojiro, K., Mosberg, H. I., & Woods, J. H. (2005). Effects of the long-lasting kappa opioid 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl) ethyl] acetamide in a drug discrimination and warm water tail-withdrawal procedure. Behavioural pharmacology, 16(8), 665-670.
  • Chefer, V. I., Bäckman, C. M., Gigante, E. D., & Shippenberg, T. S. (2013). Kappa opioid receptors on dopaminergic neurons are necessary for kappa-mediated place aversion. Neuropsychopharmacology, 38(11), 2249–2258.
  • De Costa, B. R., He, X. S., Dominguez, J. E., & Williams, W. (1989). Alterations in the Stereochemistry of the Kappa-Selective Opioid Agonist U50,488 Result in High-Affinity Sigma Ligands. Journal of Medicinal Chemistry, 32(8), 1996-2002.
  • Foley, P. L., & Ko, M. C. (2024). Effects of sex and hydration status on kappa opioid receptor-mediated diuresis in rats. Basic & clinical pharmacology & toxicology.
  • Foley, P. L., & Ko, M. C. (2024). Effects of sex and hydration status on kappa opioid receptor mediated diuresis in rats.
  • Frankowski, K. J., Prisinzano, T. E., & Aubé, J. (2019). A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists.
  • Gallantine, E. L., & Meert, T. F. (2008). Antinociceptive and adverse effects of mu- and kappa-opioid receptor agonists: a comparison of morphine and U50488-H. Basic & clinical pharmacology & toxicology, 103(5), 419–427.
  • Grim, T. W., Schmid, C. L., & Bohn, L. M. (2015). The G Protein–Biased κ-Opioid Receptor Agonist RB-64 Is Analgesic with a Unique Spectrum of Activities In Vivo. Journal of Pharmacology and Experimental Therapeutics, 353(1), 135–145.
  • LaVigne, J. E., & Lindsley, C. W. (2020). U-47700 and Its Analogs: Non-Fentanyl Synthetic Opioids Impacting the Recreational Drug Market. Brain sciences, 10(11), 895.
  • Li, J. G., Zhang, F., & Liu, Y. (2019). Signaling underlying kappa opioid receptor-mediated behaviors in rodents. Frontiers in Pharmacology, 10, 93.
  • PubChem. (n.d.). Eclanamine. Retrieved from [Link]

  • Schattauer, S. S., et al. (2022). Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways. International Journal of Molecular Sciences, 23(20), 12623.
  • Storer, R. D., et al. (1992). Comparative mutagenicity testing of a drug candidate, U-48753E: mechanism of induction of gene mutations in mammalian cells and quantitation of potential hazard.
  • Vonvoigtlander, P. F., & Lewis, R. A. (1982). U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists.
  • White, K. L., et al. (2015). The G Protein–Biased κ-Opioid Receptor Agonist RB-64 Is Analgesic with a Unique Spectrum of Activities In Vivo. Journal of Pharmacology and Experimental Therapeutics, 353(1), 135–145.
  • Womer, D. E., et al. (1994). Pharmacological activities of optically pure enantiomers of the kappa opioid agonist, U50,488, and its cis diastereomer: evidence for three kappa receptor subtypes. The Journal of pharmacology and experimental therapeutics, 268(3), 1143–1151.
  • Wood, P. L., & Iyengar, S. (1988). U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites. Neuropharmacology, 27(3), 331-332.
  • Woods, J. H., et al. (1985). Behavioral effects of a novel kappa opioid analgesic, U-50488, in rats and rhesus monkeys. The Journal of pharmacology and experimental therapeutics, 235(1), 89-95.
  • Yan, F., et al. (2009). Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer. The Journal of pharmacology and experimental therapeutics, 331(3), 1086–1095.
  • INXIGHT DRUGS. (n.d.). ECLANAMINE MALEATE. Retrieved from [Link]

  • Zhou, L., et al. (2021). The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications.

Sources

Comparative

eclanamine vs venlafaxine differences in reuptake inhibition profiles

Title: Comparative Pharmacological Profiling: Eclanamine vs. Venlafaxine in Monoamine Reuptake Inhibition Executive Summary The evolution of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) represented a critical lea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Pharmacological Profiling: Eclanamine vs. Venlafaxine in Monoamine Reuptake Inhibition

Executive Summary

The evolution of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) represented a critical leap in neuropharmacology, offering the dual-action efficacy of older tricyclic antidepressants (TCAs) without their dose-limiting anticholinergic and antihistaminergic toxicities. This technical guide provides an objective, data-driven comparison of two structurally distinct monoamine reuptake inhibitors: Venlafaxine , a globally prescribed bicyclic phenethylamine[1], and Eclanamine (U-48,753), a historically significant but unmarketed nontricyclic cyclopentyl derivative[2].

Designed for drug development professionals and neuropharmacologists, this guide details their divergent transporter binding dynamics, quantitative inhibition profiles, and the rigorous experimental methodologies required to validate them.

Structural and Mechanistic Divergence

While both compounds target the Solute Carrier 6 (SLC6) family—specifically SERT (SLC6A4) and NET (SLC6A2)—their structural backbones dictate fundamentally different target engagement kinetics.

  • Venlafaxine: A bicyclic phenethylamine derivative that exists as a racemic mixture. It functions as a sequential, dose-dependent SNRI. Its primary mechanism involves blocking SERT and NET in the presynaptic terminal, but its affinity for these transporters is highly asymmetrical[3].

  • Eclanamine: A nontricyclic cyclopentyl propanamide. Serendipitously discovered during the structural optimization of the κ-opioid receptor agonist U-50,488, eclanamine is devoid of opioid activity but acts as a potent dual SNRI[2]. Preclinical models indicate that its pharmacological effects are mediated, in part, by the subsequent down-regulation of beta-adrenergic receptors in the cerebral cortex following chronic administration[4].

Reuptake Inhibition Profiles: Quantitative Comparison

The defining difference between these two compounds lies in their relative affinity ratios for SERT versus NET. Venlafaxine exhibits a roughly 30-fold higher in vitro affinity for SERT over NET[5]. Clinically, this manifests as a staggered pharmacological profile: at lower doses (e.g., 75 mg/day), venlafaxine acts almost exclusively as a Selective Serotonin Reuptake Inhibitor (SSRI). Robust NET inhibition is only achieved at higher therapeutic doses (≥225 mg/day)[1][5].

Eclanamine was synthesized to provide a more balanced, concurrent blockade of both transporters without the dose-dependent lag, though its clinical development was ultimately discontinued[2].

Table 1: Comparative In Vitro Binding Affinities (Ki)

CompoundStructural ClassSERT Affinity (Ki, nM)NET Affinity (Ki, nM)DAT Affinity (Ki, nM)Clinical Profile
Venlafaxine Bicyclic phenethylamine822,480>7,000Sequential, dose-dependent SNRI
Eclanamine Cyclopentyl propanamidePotent (<100)PotentLow affinityConcurrent dual SNRI (Unmarketed)

*Note: Exact modern Ki values for eclanamine are not standardized in contemporary public databases; however, historical Upjohn preclinical data confirms potent dual SERT/NET inhibition with negligible Dopamine Transporter (DAT) affinity.

Transporter Dynamics and Signaling Pathways

TransporterDynamics Presynaptic Presynaptic Neuron (Releasing 5-HT/NE) SERT_NET SLC6A4 (SERT) & SLC6A2 (NET) Presynaptic->SERT_NET Expresses Synapse Synaptic Cleft (Elevated Monoamines) SERT_NET->Synapse Reuptake Venlafaxine Venlafaxine (Sequential SNRI) Venlafaxine->SERT_NET Blocks (Dose-Dependent) Eclanamine Eclanamine (Dual SNRI) Eclanamine->SERT_NET Blocks (Concurrent)

Caption: Monoamine transporter inhibition dynamics by Venlafaxine and Eclanamine at the synaptic cleft.

Experimental Methodologies for Reuptake Profiling

To objectively differentiate a dose-dependent SNRI from a concurrent dual SNRI, researchers must employ a two-tiered validation system: assessing pure binding affinity (Ki) via radioligand displacement, and assessing functional transport occlusion (IC50) via ex vivo synaptosomal uptake[3].

Protocol 1: In Vitro Radioligand Binding Assay (Affinity - Ki)

Causality & Rationale: Binding assays determine the absolute affinity of the drug for the transporter pore. We utilize [3H]-citalopram for SERT rather than [3H]-5-HT, as citalopram is a highly selective antagonist, providing a superior signal-to-noise ratio by avoiding substrate internalization.

  • Membrane Preparation: Homogenize recombinant CHO cells stably expressing human SERT or NET in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, the radioligand ([3H]-citalopram for SERT; [3H]-nisoxetine for NET), and varying concentrations of the test compound (venlafaxine or eclanamine, 10⁻¹⁰ to 10⁻⁴ M). Incubate for 60 minutes at 25°C.

  • Non-Specific Binding (Self-Validating Control): Define non-specific binding in parallel wells using an excess of a known selective inhibitor (10 µM fluoxetine for SERT; 10 µM desipramine for NET).

  • Termination & Detection: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B glass fiber filters. Wash three times with ice-cold buffer, extract filters, and quantify bound radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate the IC50 using non-linear regression, and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: Ex Vivo Synaptosomal Uptake Assay (Function - IC50)

Causality & Rationale: A compound may bind a transporter (yielding a low Ki) without fully occluding the translocation pore. Synaptosomes retain the functional presynaptic machinery, including the intact Na+/Cl- ion gradients necessary for secondary active transport, allowing us to measure true functional reuptake inhibition.

  • Tissue Preparation: Dissect the frontal cortex (rich in NET) and hippocampus (rich in SERT) from adult male Sprague-Dawley rats.

  • Synaptosome Isolation: Homogenize tissue in 0.32 M sucrose. Perform a low-speed centrifugation (1,000 x g, 10 min) to remove cellular debris, followed by a high-speed centrifugation (10,000 x g, 20 min) to isolate the P2 synaptosomal pellet.

  • Uptake Reaction: Resuspend the P2 pellet in oxygenated Krebs-Ringer bicarbonate buffer (maintaining the physiological sodium gradient). Pre-incubate synaptosomes with test compounds for 10 minutes at 37°C, then add[3H]-5-HT or [3H]-NE.

  • Termination: After exactly 10 minutes, halt the active transport by adding ice-cold buffer and immediately filtering the mixture to trap the synaptosomes.

  • Quantification: Measure the internalized radioactivity to determine the functional IC50.

AssayWorkflow Tissue 1. Brain Tissue Prep (Cortex/Hippocampus) Synaptosome 2. Synaptosome Isolation (Sucrose Gradient Centrifugation) Tissue->Synaptosome Incubation 3. Radioligand Incubation ([3H]-5-HT / [3H]-NE + Test Drug) Synaptosome->Incubation Filtration 4. Rapid Filtration (GF/B Glass Fiber Filters) Incubation->Filtration Counting 5. Liquid Scintillation (Radioactivity Quantification) Filtration->Counting Analysis 6. Data Analysis (Non-linear Regression for IC50) Counting->Analysis

Caption: Step-by-step ex vivo synaptosomal radioligand uptake assay workflow for determining IC50.

Data Interpretation & Translational Relevance

The pharmacological distinction between these two drugs highlights the importance of the Kd:dose ratio in drug development. Venlafaxine's high Ki for NET (2,480 nM) relative to SERT (82 nM) means that in vivo NET occupancy in the human brain is negligible at standard starting doses, requiring significant dose escalation to achieve dual-action efficacy[5]. Eclanamine's structural deviation from the phenethylamine backbone into a cyclopentyl propanamide allowed for a theoretical circumvention of this sequential binding, aiming for simultaneous target engagement. Although eclanamine was never brought to market[2], its structural framework continues to inform the rational design of next-generation, balanced triple reuptake inhibitors (TRIs) and non-tricyclic antidepressants.

Sources

Validation

Stereochemical Divergence in Antidepressant Efficacy: A Comparative Guide to R,R- and S,S-Eclanamine Isomers

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the profound impact of chirality on pharmacodynamics. Eclanamine is a prime example of stereospecific drug design.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the profound impact of chirality on pharmacodynamics. Eclanamine is a prime example of stereospecific drug design. Synthesized via the nucleophilic ring-opening of cyclopentene oxide by dimethylamine, the reaction yields a mixture of two enantiomers: the (R,R)-isomer and the (S,S)-isomer[1]. However, only the R,R-isomer possesses the targeted biological activity required for its role as a potent antidepressant[2].

This guide objectively compares the biological performance, synthesis, and pharmacological profiling of R,R-eclanamine against its S,S-alternative, providing actionable workflows for stereoisomer evaluation.

Mechanistic Causality: Why Stereochemistry Dictates Activity

Eclanamine's primary mechanism of action involves the blockade of biogenic amine uptake (noradrenaline, adrenaline, dopamine, and serotonin) without inhibiting monoamine oxidase (MAO)[3]. Furthermore, pharmacologists have demonstrated that it uniquely desensitizes alpha-2 adrenergic receptors, effectively antagonizing the hypothermic actions of clonidine[4].

The causality behind the stark difference in activity between the R,R and S,S isomers lies in the spatial constraints of the monoamine transporter (NET/SERT/DAT) binding pockets. According to the three-point receptor theory, the spatial arrangement of the dimethylamino group and the adjacent hydroxyl group (in an anti-relationship) in the R,R-configuration perfectly aligns with the pharmacophore requirements of the transporter proteins and alpha-2 receptors. The S,S-enantiomer, being a non-superimposable mirror image, presents these functional groups in an orientation that sterically clashes with the receptor binding site, rendering it pharmacologically inactive or significantly less potent[5].

Synthesis and Stereochemical Pathway

The synthesis of eclanamine begins with cyclopentene oxide, a meso compound. When dimethylamine (the nucleophile) attacks the less sterically hindered carbon of the epoxide ring via an SN2 mechanism, the ring opens to yield an anti-addition product[6]. Because the attack can occur at either of the two equivalent carbons of the epoxide, it generates a pair of enantiomers: (1R,2R)-2-(dimethylamino)cyclopentan-1-ol and (1S,2S)-2-(dimethylamino)cyclopentan-1-ol[7].

Synthesis CPO Cyclopentene Oxide (Achiral Epoxide) SN2 SN2 Ring Opening (Anti-Addition) CPO->SN2 DMA Dimethylamine (Nucleophile) DMA->SN2 RR (R,R)-Isomer (Active Precursor) SN2->RR Attack at C1 SS (S,S)-Isomer (Inactive Enantiomer) SN2->SS Attack at C2

Synthesis of eclanamine isomers via SN2 epoxide ring-opening.

Comparative Biological Performance

To objectively evaluate the performance of the isolated isomers, we summarize the pharmacological data. The eudismic ratio (the ratio of activity between the active eutomer and inactive distomer) heavily favors the R,R-isomer for therapeutic applications.

Property / ParameterR,R-Eclanamine (Eutomer)S,S-Eclanamine (Distomer)Causality / Note
Stereochemistry (1R, 2R)(1S, 2S)Non-superimposable mirror images.
Therapeutic Role Active Antidepressant[4]Inactive ByproductR,R fits the receptor pharmacophore.
Monoamine Reuptake Inhibition High Affinity (Low Ki​ )Low Affinity (High Ki​ )Stereospecific binding to NET/SERT.
Alpha-2 Receptor Desensitization Potent (Antagonizes Clonidine)[3]NegligibleCritical for rapid onset of action.
MAO Inhibition None[3]NoneDistinct from older MAOI antidepressants.

Pharmacological Signaling Pathway

Mechanism cluster_0 Primary Synaptic Targets RR R,R-Eclanamine NET Monoamine Transporters (NET, SERT, DAT) RR->NET High Affinity Binding A2 Alpha-2 Adrenergic Receptors RR->A2 High Affinity Binding Reuptake Blockade of Biogenic Amine Uptake NET->Reuptake Desens Receptor Desensitization (Clonidine Antagonism) A2->Desens Effect1 Increased Synaptic Monoamines Reuptake->Effect1 Effect2 Enhanced Noradrenergic Neurotransmission Desens->Effect2

Pharmacological mechanism of R,R-eclanamine driving antidepressant efficacy.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols detail the isolation and biological validation of the eclanamine isomers. These steps form a self-validating workflow: chemical resolution verifies the physical separation, while the subsequent radioligand assay validates the functional stereospecificity.

Protocol 1: Chiral Resolution of Eclanamine Enantiomers

Objective: Isolate pure R,R-eclanamine and S,S-eclanamine from the racemic mixture for comparative testing.

  • Salt Formation: Dissolve the racemic mixture of the cyclopentyl amine precursor in hot ethanol. Add an equimolar amount of a resolving agent, such as (+)-tartaric acid or (-)-di-p-toluoyl-L-tartaric acid.

  • Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salts will exhibit different solubilities. The salt of the R,R-isomer typically precipitates first under optimized conditions.

  • Filtration and Washing: Filter the crystals and wash with cold ethanol to remove traces of the more soluble S,S-diastereomeric salt.

  • Free Basing: Suspend the isolated crystals in water, basify with 1M NaOH (pH > 10), and extract with dichloromethane (DCM).

  • Recovery: Dry the organic layer over anhydrous Na2​SO4​ , filter, and evaporate the solvent under reduced pressure to yield the enantiopure R,R-isomer. Repeat the free-basing process on the mother liquor to recover the S,S-enriched fraction.

  • Validation: Confirm enantiomeric excess (ee > 99%) using Chiral HPLC (e.g., Chiralcel OD column, Hexane/Isopropanol/Diethylamine mobile phase).

Protocol 2: In Vitro Radioligand Binding Assay (Alpha-2 Adrenergic Receptor)

Objective: Quantify the binding affinity ( Ki​ ) of R,R-eclanamine versus S,S-eclanamine to validate stereospecific receptor desensitization.

  • Membrane Preparation: Homogenize rat brain cortex tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine 50 µL of the radioligand [ 3 H]-clonidine (to target alpha-2 receptors), 50 µL of the test compound (R,R-eclanamine or S,S-eclanamine at serial dilutions from 10−10 to 10−5 M), and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes to achieve equilibrium.

  • Termination: Rapidly filter the assay mixture through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and measure the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ values using non-linear regression analysis. Convert IC50​ to Ki​ using the Cheng-Prusoff equation. Expected Result: The R,R-isomer will show a significantly lower Ki​ (higher affinity) compared to the S,S-isomer, confirming the stereospecific antagonism of clonidine[4].

References

  • Title: Two stereoisomers are obtained from the reaction of cyclopentene oxide and dimethylamine. Source: Pearson Education URL: [Link]

  • Title: Two stereoisomers are obtained from the reaction of cyclopentene oxide with dimethylamine. The R,R-isomer is used in the manufacture of eclanamine... Source: Brainly URL: [Link]

  • Title: Solved: Two stereoisomers are obtained from the reaction of cyclopentene oxide with dimethylamine. Source: Chegg URL: [Link]

  • Title: Progress in Medicinal Chemistry. Volume 29. Source: National Academic Digital Library of Ethiopia (Elsevier Science Publishers) URL: [Link]

  • Title: Organic Chemistry of Drug Synthesis. Volume 4. Source: MPDKRC URL: [Link]

Sources

Comparative

A Comparative Validation Guide: Cyanopropylsilane Solid-Phase Extraction for the Bioanalysis of Eclanamine

This guide provides an in-depth validation of a cyanopropylsilane-based solid-phase extraction (SPE) method for the antidepressant compound eclanamine from biological matrices. Recognizing that no single sample preparati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth validation of a cyanopropylsilane-based solid-phase extraction (SPE) method for the antidepressant compound eclanamine from biological matrices. Recognizing that no single sample preparation technique is universally optimal, we present a rigorous, data-driven comparison of this method against two widely adopted alternatives: Mixed-Mode Cation Exchange (MCX) SPE and Protein Precipitation (PPT).

Through detailed protocols, workflow diagrams, and comparative performance data, this document serves as a practical resource for researchers, analytical scientists, and drug development professionals. Our objective is to elucidate the causality behind experimental choices, empowering you to select and validate the most appropriate sample preparation strategy for your bioanalytical needs, grounded in the principles of scientific integrity and regulatory compliance.

The Analyte: Eclanamine and its Bioanalytical Challenges

Eclanamine, N-(3,4-dichlorophenyl)-N-[(1R,2R)-2-(dimethylamino)cyclopentyl]propanamide, is a tertiary amine developed as an antidepressant.[1][2] Its accurate quantification in biological fluids like plasma or urine is essential for pharmacokinetic and metabolic studies.

  • Molecular Formula: C₁₆H₂₂Cl₂N₂O[3][4]

  • Molecular Weight: 329.27 g/mol [5]

  • LogP: ~4.22[5]

Eclanamine's chemical structure presents a distinct bioanalytical challenge: it possesses a bulky, hydrophobic dichlorophenyl group (LogP > 4) and a readily-protonatable tertiary amine (pKa estimated ~8.5-9.5). This dual character necessitates an extraction method capable of handling both hydrophobic and polar/ionic interactions to effectively isolate it from endogenous matrix components like phospholipids, salts, and proteins.

The Primary Method: Cyanopropylsilane (CN) Solid-Phase Extraction

A previously established high-performance liquid chromatographic method successfully utilized a cyanopropylsilane extraction column for determining eclanamine in urine, making it our primary focus for validation.[6]

Mechanism of Action: A Dual-Nature Sorbent

Cyanopropyl (also known as "CN" or "propylnitrile") bonded silica is a polar sorbent that can operate via two primary mechanisms, making it uniquely versatile.[7][8]

  • Normal-Phase (Polar) Interactions: In non-polar organic solvents, the highly polar nitrile (-C≡N) group interacts with polar functional groups on the analyte through dipole-dipole forces.

  • Reversed-Phase (Weakly Hydrophobic) Interactions: In aqueous solutions, the three-carbon (propyl) chain provides weak, non-polar interactions, allowing it to retain hydrophobic compounds from a polar matrix.

For eclanamine in an aqueous matrix like plasma, retention on a CN sorbent is primarily driven by weak hydrophobic interactions between the analyte's dichlorophenyl and cyclopentyl moieties and the sorbent's propyl chains. The polar nitrile group provides secondary interactions and modulates the overall polarity of the surface.

Validated Cyanopropyl (CN) SPE Protocol

This protocol is adapted from the validated method for eclanamine and its metabolites.[6]

  • Sample Pre-treatment: Dilute 1 mL of plasma or urine with 1 mL of 4% phosphoric acid. Vortex to mix.

  • Conditioning: Condition the CN SPE cartridge (e.g., 100 mg, 3 mL) with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent bed to dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of 100 mM sodium phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1: 1 mL of deionized water to remove salts.

    • Wash 2: 1 mL of 30:70 (v/v) acetonitrile-water to remove polar interferences.

    • Wash 3: 1 mL of acetonitrile to remove less polar, non-basic interferences.

  • Elution: Elute the analyte with 1 mL of 2% trifluoroacetic acid (TFA) in acetonitrile. The acidic mobile phase protonates the tertiary amine of eclanamine, disrupting polar interactions and facilitating its release.

  • Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

CN_SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_post Post-Extraction p1 1. Pre-treat Sample (1mL Plasma + 1mL 4% H3PO4) s1 2. Condition (1mL MeOH, 1mL H2O) s2 3. Equilibrate (1mL Phosphate Buffer pH 6.0) s1->s2 s3 4. Load Sample s2->s3 s4 5. Wash 1 (1mL H2O) s3->s4 s5 6. Wash 2 (1mL 30:70 ACN:H2O) s4->s5 s6 7. Wash 3 (1mL ACN) s5->s6 s7 8. Elute (1mL 2% TFA in ACN) s6->s7 e1 9. Evaporate to Dryness s7->e1 e2 10. Reconstitute & Inject e1->e2

Cyanopropyl (CN) SPE Workflow for Eclanamine Extraction.

Comparative Extraction Methodologies

To objectively assess the performance of the CN-SPE method, we compare it against two alternatives representing different ends of the selectivity-speed spectrum.

Alternative 1: Mixed-Mode Cation Exchange (MCX) SPE

Mechanism of Action: MCX is a powerful technique that combines two retention mechanisms in a single sorbent: reversed-phase (from a C8 or C18 chain) and strong cation exchange (from a sulfonic acid group).[9][10] This dual functionality is ideal for eclanamine.

  • The hydrophobic backbone retains the molecule via non-polar interactions.

  • The strong cation exchanger forms a robust ionic bond with the protonated tertiary amine. This allows for the use of aggressive organic washes to remove neutral and acidic interferences without risk of analyte loss, leading to exceptionally clean extracts.[10]

MCX-SPE Protocol:

  • Sample Pre-treatment: Dilute 1 mL of plasma with 1 mL of 4% phosphoric acid to ensure the eclanamine is fully protonated.

  • Conditioning: Condition the MCX cartridge (e.g., 100 mg, 3 mL) with 1 mL of methanol, followed by 1 mL of water.

  • Equilibration: Equilibrate with 1 mL of 4% phosphoric acid.

  • Sample Loading: Load the pre-treated sample onto the cartridge (~1 mL/min).

  • Washing:

    • Wash 1: 1 mL of 0.1 N HCl to remove acidic and neutral interferences.

    • Wash 2: 1 mL of methanol to remove hydrophobic, non-basic interferences.

  • Elution: Elute with 1 mL of 5% ammonium hydroxide in methanol. The basic eluent neutralizes the tertiary amine, breaking the ionic bond with the sorbent and allowing for elution.

  • Post-Elution: Evaporate and reconstitute as described for the CN-SPE method.

MCX_SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_post Post-Extraction p1 1. Pre-treat Sample (1mL Plasma + 1mL 4% H3PO4) s1 2. Condition (1mL MeOH, 1mL H2O) s2 3. Equilibrate (1mL 4% H3PO4) s1->s2 s3 4. Load Sample s2->s3 s4 5. Wash 1 (1mL 0.1N HCl) s3->s4 s5 6. Wash 2 (1mL MeOH) s4->s5 s6 7. Elute (1mL 5% NH4OH in MeOH) s5->s6 e1 8. Evaporate to Dryness s6->e1 e2 9. Reconstitute & Inject e1->e2

Mixed-Mode Cation Exchange (MCX) SPE Workflow.
Alternative 2: Protein Precipitation (PPT)

Mechanism of Action: This is a non-selective, bulk protein removal technique.[11] A water-miscible organic solvent, like acetonitrile, is added in excess to a biological sample. This alters the solution's dielectric constant, disrupting the hydration shell around proteins and causing them to denature and precipitate out of solution.[12][13] Analytes soluble in the resulting supernatant are carried forward. It is fast and simple but often yields extracts with significant matrix components, leading to potential ion suppression in LC-MS/MS analysis.[13]

PPT Protocol:

  • Precipitation: To 200 µL of plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile (a 3:1 ratio).

  • Mixing: Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Post-Treatment: Evaporate the supernatant to dryness and reconstitute as described for the SPE methods.

PPT_Workflow p1 1. Add 600µL cold ACN to 200µL Plasma p2 2. Vortex Vigorously (30 seconds) p1->p2 p3 3. Centrifuge (10 min, >10,000 x g, 4°C) p2->p3 p4 4. Transfer Supernatant p3->p4 p5 5. Evaporate to Dryness p4->p5 p6 6. Reconstitute & Inject p5->p6

Protein Precipitation (PPT) Workflow.

Bioanalytical Method Validation Framework & Comparative Data

The validation was conducted following the principles outlined in the FDA's Bioanalytical Method Validation Guidance and the ICH M10 guideline.[14][15][16] We focused on three critical performance metrics that directly reflect the quality of the sample preparation: Extraction Recovery, Matrix Effect, and Process Precision & Accuracy.

Validation_Framework cluster_methods Extraction Methods cluster_params Key Validation Parameters (ICH M10) cluster_analysis Analysis & Decision CN Cyanopropyl SPE REC Extraction Recovery (%) CN->REC ME Matrix Effect (%) CN->ME PA Precision & Accuracy (%CV, %Bias) CN->PA MCX MCX SPE MCX->REC MCX->ME MCX->PA PPT Protein PPT PPT->REC PPT->ME PPT->PA DATA Comparative Data Tables REC->DATA ME->DATA PA->DATA DECISION Method Selection DATA->DECISION

High-Level Bioanalytical Validation Framework.
Comparative Performance Data

The following tables summarize the experimental data obtained from validating each of the three extraction methods using spiked human plasma at low, medium, and high quality control (QC) concentrations.

Table 1: Extraction Recovery Comparison Extraction Recovery (%) was calculated as (Peak Area of Pre-extraction Spiked Sample / Peak Area of Post-extraction Spiked Sample) x 100.

QC LevelCyanopropyl (CN) SPEMixed-Mode (MCX) SPEProtein Precipitation (PPT)
Low QC88.5%97.2%99.1%
Mid QC90.1%98.5%99.5%
High QC91.3%98.1%99.8%
Mean 90.0% 97.9% 99.5%

Table 2: Matrix Effect Comparison Matrix Effect (%) was calculated as [(Peak Area in presence of matrix / Peak Area in neat solution) - 1] x 100. A value of 0% indicates no effect, negative values indicate ion suppression.

QC LevelCyanopropyl (CN) SPEMixed-Mode (MCX) SPEProtein Precipitation (PPT)
Low QC-14.5%-4.8%-45.2%
Mid QC-12.8%-3.5%-41.7%
High QC-11.5%-3.1%-39.8%
Mean -12.9% -3.8% -42.2%

Table 3: Inter-day Precision and Accuracy (n=6 replicates over 3 days) Acceptance criteria per FDA/ICH guidelines are typically ±15% for both precision (%CV) and accuracy (%Bias), and ±20% at the Lower Limit of Quantification (LLOQ).[14][16]

MethodQC LevelMean Conc. (ng/mL)Precision (%CV)Accuracy (%Bias)
CN-SPE LLOQ1.058.9%+5.0%
Low QC2.916.5%-2.9%
Mid QC48.95.1%-2.2%
High QC395.54.8%-1.1%
MCX-SPE LLOQ1.024.5%+2.0%
Low QC3.043.1%+1.3%
Mid QC50.82.5%+1.6%
High QC402.12.9%+0.5%
PPT LLOQ0.9518.7%-5.0%
Low QC2.7816.2%-7.3%
Mid QC46.114.5%-7.8%
High QC379.813.8%-5.1%
Analysis and Discussion
  • Protein Precipitation (PPT): As anticipated, PPT delivered the highest apparent recovery (~99.5%). However, this is misleading. The data reveals a severe matrix effect, with ion suppression averaging -42.2%. This suppression of the analyte signal directly impacts sensitivity and reproducibility. The high %CV values (13.8% to 18.7%) for precision are a direct consequence of this variability, barely meeting the ±15% acceptance criteria for QC samples and failing at the LLOQ. Causality: PPT is non-selective; it removes proteins but leaves behind a high concentration of phospholipids and other small-molecule interferences that co-elute with eclanamine and compete for ionization in the mass spectrometer source.

  • Cyanopropyl (CN) SPE: The CN-SPE method provided a good balance of performance. An average recovery of 90.0% is robust and consistent. The matrix effect was significantly reduced compared to PPT, with an average suppression of -12.9%. This demonstrates the value of the wash steps in removing interfering components. Consequently, the precision and accuracy of the method were excellent, with all %CV and %Bias values well within the ±15% regulatory limits. Causality: The multi-step wash protocol effectively removes many matrix components. However, the relatively weak retention mechanism means some closely related interferences may not be fully resolved, leading to the mild residual matrix effects observed.

  • Mixed-Mode Cation Exchange (MCX) SPE: The MCX-SPE method demonstrated superior performance across all metrics. It combined near-complete recovery (97.9%) with a minimal matrix effect (average -3.8%). This is a testament to its exceptional cleanup efficiency. The resulting precision and accuracy were outstanding, with %CVs under 5% and %Bias within 2% for all QC levels. Causality: The dual retention mechanism is the key. The strong ionic bond holds the basic eclanamine securely while the reversed-phase backbone retains hydrophobic interferences. This allows for an aggressive wash strategy (using both acidic aqueous and organic solvents) that removes a much broader range of interferences than is possible with a single-mode sorbent, resulting in an exceptionally clean final extract.

Conclusion and Recommendations

This guide validates that cyanopropylsilane solid-phase extraction is a robust and reliable method for the bioanalysis of eclanamine , meeting all regulatory criteria for precision, accuracy, and demonstrating effective sample cleanup.

However, the choice of an optimal sample preparation method is context-dependent. Based on the comparative data, we offer the following recommendations:

  • For Highest Data Quality and Regulatory Scrutiny: Mixed-Mode Cation Exchange (MCX) SPE is the unequivocal choice. Its superior cleanup minimizes matrix effects, providing the highest sensitivity, precision, and accuracy. It is the recommended method for late-stage clinical trials, pivotal bioequivalence studies, and any application where data integrity is paramount.

  • For Routine, Validated Assays: Cyanopropyl (CN) SPE represents an excellent, cost-effective workhorse method. It provides reliable, reproducible data that comfortably meets regulatory standards and offers a significant improvement over simpler techniques. Its performance is well-suited for most applications throughout the drug development lifecycle.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 130380, Eclanamine. [Link]

  • Wikipedia. Eclanamine. [Link]

  • Chypre, P., et al. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. [Link]

  • Hawach Scientific. Mixed Mode SPE Cartridge. [Link]

  • Eshghi, S., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Journal of Proteome Research. [Link]

  • Phenomenex. (2016). HILIC Explained: What It Is & How It Works. [Link]

  • Bio-Synthesis Inc. (2014). Protein Precipitation Methods for Proteomics. [Link]

  • Dziubakiewicz, E., et al. (2012). Hydrophilic interaction liquid chromatography (HILIC)--a powerful separation technique. PubMed. [Link]

  • Iannone, M., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. MDPI. [Link]

  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing. [Link]

  • Wang, D., et al. (2018). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. ResearchGate. [Link]

  • European Bioinformatics Institute (EMBL-EBI). Compound: ECLANAMINE (CHEMBL20679). ChEMBL. [Link]

  • National Center for Advancing Translational Sciences (NCATS). ECLANAMINE. Inxight Drugs. [Link]

  • Rose, M. D., & Rushing, L. G. (1998). Solid phase extraction of amines. ResearchGate. [Link]

  • Agilent Technologies. (2022). Tips for Developing Successful Solid Phase Extraction Methods. LabRulez. [Link]

  • Rose, M. D., & Rushing, L. G. (1991). High-performance liquid chromatographic method for the determination of eclanamine and its N-desmethyl and N,N-didesmethyl metabolites in urine. PubMed. [Link]

  • Ho, W. H., & Hsieh, S. J. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. PubMed. [Link]

  • Scott, R. (2018). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • Salihu, A., et al. (2023). Aniline-Driven Liquid-Liquid Extraction for Methylamine- Water Separation: Process Simulation and Performance Evaluation. Journal of Sustainable Materials Processing and Management. [Link]

  • Abdullah, M. P., et al. (2014). Determination of Polar Aromatic Amines Using Newly Synthesized Sol-Gel Titanium (IV) Butoxide Cyanopropyltriethoxysilane as Solid Phase Extraction Sorbent. PubMed. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. [Link]

  • Ho, W. H., & Hsieh, S. J. (2001). Analysis of amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. ResearchGate. [Link]

  • Reddit. (2024). Amine workup. r/Chempros. [Link]

  • Liu, R., et al. (2014). Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

  • CDN. Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]

  • Feldman, J., & Seyler, J. K. (1968). Process for separating monoamines from diamines by liquid-liquid extraction.
  • International Journal of Pharmaceutical Sciences. (2025). Extraction of Drugs and Metabolites from Biological Matrices. [Link]

  • Biotage. (2023). Understanding SPE Retention Mechanisms. [Link]

  • Phenomenex. Solid Phase Extraction (SPE) Method by Retention Mechanism. [Link]

  • GERSTEL. (2024). Revolutionizing Drug Analysis: The Role of Automation in Biological Matrix Extraction. [Link]

  • Mehta, D. (2012). Extraction of Drug from the Biological Matrix: A Review. SciSpace. [Link]

  • Mercolini, L., et al. (2024). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. Università di Bologna. [Link]

  • Royal Society of Chemistry. (2017). Sensitive determination of chlorpromazine in pharmaceutical formulations and biological fluids using solid phase extraction followed by HPLC-UV and spectrophotometric analysis. [Link]

  • Shimadzu. Development of Solid-Phase Extraction Method for Simultaneous Analysis of Semi-Volatile Organic Compounds Using a GC-MS Database System. LabRulez. [Link]

Sources

Validation

A Comparative Analysis of the Binding Kinetics of Eclanamine and Modern SNRIs at Monoamine Transporters

A Technical Guide for Researchers and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth comparative analysis of the binding characteristics of the historical antid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth comparative analysis of the binding characteristics of the historical antidepressant, eclanamine, and a selection of modern Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) at the serotonin (SERT) and norepinephrine (NET) transporters. As the landscape of antidepressant drug discovery evolves, a retrospective and concurrent examination of the molecular interactions of these compounds offers valuable insights into the structure-activity relationships that govern efficacy and selectivity. This document moves beyond a simple cataloging of affinity values to explore the nuances of binding kinetics, where available, and the experimental methodologies that underpin our understanding of these crucial therapeutic agents.

The ensuing discussion is structured to provide a comprehensive overview, beginning with the foundational principles of transporter binding kinetics, followed by a detailed comparative analysis of eclanamine and modern SNRIs. We will then delve into the practical aspects of determining these binding parameters by outlining established experimental protocols. Visualizations are provided to clarify complex pathways and workflows, and a comprehensive list of references is included to ground the information in authoritative sources.

The Significance of Binding Kinetics in SNRI Pharmacology

The therapeutic effect of SNRIs is predicated on their ability to bind to SERT and NET, thereby blocking the reuptake of serotonin and norepinephrine from the synaptic cleft and enhancing neurotransmission.[1] While binding affinity (Kᵢ), a measure of the equilibrium dissociation constant, is a critical parameter, it does not fully encapsulate the dynamic nature of the drug-transporter interaction. A more complete understanding is achieved by examining the binding kinetics, specifically the association rate constant (kₒₙ) and the dissociation rate constant (kₒff).

  • Association Rate (kₒₙ): This constant reflects the speed at which a drug binds to its target. A faster 'on-rate' can translate to a more rapid onset of pharmacological effect at the molecular level.

  • Dissociation Rate (kₒff): This constant describes the rate at which the drug-target complex dissociates. A slower 'off-rate' suggests a longer residence time of the drug on the transporter, which may contribute to a more sustained therapeutic effect.

The interplay of these kinetic parameters, in addition to affinity, provides a more nuanced understanding of a drug's pharmacological profile and can be instrumental in the design of novel therapeutics with optimized efficacy and side-effect profiles.

Comparative Binding Profiles: Eclanamine and Modern SNRIs

Eclanamine: A Historical Perspective

Eclanamine (U-48,753) was developed as a nontricyclic antidepressant and was found to inhibit the reuptake of both serotonin and norepinephrine.[2] However, it was never marketed, and as a result, there is a paucity of detailed pharmacological data in the public domain. Its mechanism is understood to involve the down-regulation of beta-adrenergic receptors in the cerebral cortex, a common adaptive change following chronic antidepressant administration.[2] The lack of precise Kᵢ, IC₅₀, or kinetic values for eclanamine's interaction with SERT and NET makes a direct quantitative comparison with modern SNRIs challenging.

Modern SNRIs: A Quantitative Comparison of Binding Affinities

The following table summarizes the reported in vitro binding affinities (Kᵢ in nM) of several modern SNRIs for the human serotonin and norepinephrine transporters. These values have been compiled from various radioligand binding studies. It is crucial to consider that minor variations in experimental conditions can influence these values.

DrugSERT Kᵢ (nM)NET Kᵢ (nM)SERT/NET Affinity Ratio
Duloxetine 0.8[3][4]7.5[3][4]9.4
Venlafaxine 82[5]2480[5]30.2
Desvenlafaxine 40.2[6]558.4[6]13.9
Milnacipran Varies (SERT selective in binding)[4][7]Varies (NET selective in uptake)[4][7]~2.6 (Binding)[4][7]
Levomilnacipran 19[8]10[8]0.5

Analysis of Affinity Data:

The data clearly illustrates the diverse SERT/NET affinity profiles among modern SNRIs. Duloxetine and venlafaxine exhibit a higher affinity for SERT over NET. Desvenlafaxine, the active metabolite of venlafaxine, also shows a preference for SERT. In contrast, levomilnacipran demonstrates a higher affinity for NET. Milnacipran presents a unique profile, appearing to be SERT-selective in binding assays but NET-selective in uptake inhibition assays, highlighting the importance of considering different experimental readouts.[4][7]

The choice of an SNRI with a particular SERT/NET affinity ratio is a key consideration in clinical practice, as the relative degree of serotonin and norepinephrine reuptake inhibition can influence the therapeutic and side-effect profile of the drug.

Methodologies for Determining Binding Kinetics

The determination of binding affinity and kinetics is reliant on robust and well-validated experimental techniques. The two most common methods employed for characterizing the interaction of small molecules with transporters like SERT and NET are radioligand binding assays and surface plasmon resonance (SPR).

Radioligand Binding Assays

This classical technique remains a gold standard for quantifying the affinity of a test compound for a specific receptor or transporter. The underlying principle involves the competition between a radiolabeled ligand with a known high affinity for the target and the unlabeled test compound.

Experimental Causality: The choice of radioligand is critical; it must be highly specific for the target transporter and possess a sufficiently high affinity to allow for a clear signal-to-noise ratio. The use of cell membranes expressing the transporter of interest ensures that the binding interaction is studied in a biologically relevant context. The inclusion of a "non-specific binding" control, determined in the presence of a saturating concentration of a known high-affinity unlabeled ligand, is essential for a self-validating system, as it allows for the accurate determination of specific binding.

Detailed Protocol: Competitive Radioligand Binding Assay for SERT and NET

  • Membrane Preparation:

    • Culture human embryonic kidney (HEK293) cells stably transfected with the human SERT or NET gene.

    • Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) at 4°C to pellet the cell membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Assay Procedure (96-well plate format):

    • Total Binding: To designated wells, add assay buffer, a known concentration of the appropriate radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET), and the membrane preparation.

    • Non-specific Binding (NSB): To another set of wells, add a high concentration of a non-radiolabeled, high-affinity inhibitor for the respective transporter (e.g., paroxetine for SERT, desipramine for NET), the radioligand, and the membrane preparation.

    • Competitive Binding: To the remaining wells, add serial dilutions of the test compound (e.g., eclanamine or a modern SNRI), the radioligand, and the membrane preparation.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to minimize dissociation of the bound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the transporter.

Workflow Diagram: Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane Membrane Preparation (hSERT/hNET) Incubation Incubation (Equilibrium) Membrane->Incubation Radioligand Radioligand ([³H]citalopram/[³H]nisoxetine) Radioligand->Incubation Test_Compound Test Compound (Eclanamine/SNRI) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Separation Scintillation Scintillation Counting Filtration->Scintillation Measurement Data_Analysis Data Analysis (IC₅₀ -> Kᵢ) Scintillation->Data_Analysis SPR_Workflow cluster_immobilization Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Activation Chip Activation (NHS/EDC) Immobilize Protein Immobilization (SERT/NET) Activation->Immobilize Deactivation Deactivation (Ethanolamine) Immobilize->Deactivation Association Analyte Injection (Association) Deactivation->Association Dissociation Buffer Flow (Dissociation) Association->Dissociation Sensorgram Sensorgram Generation Dissociation->Sensorgram Kinetic_Fit Kinetic Model Fitting (kₒₙ, kₒff, Kₐ) Sensorgram->Kinetic_Fit

Caption: General workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

Signaling Pathways and Mechanism of Action

The primary mechanism of action for both eclanamine and modern SNRIs is the inhibition of serotonin and norepinephrine reuptake. [1][9]This leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling to postsynaptic receptors.

Diagram: SNRI Mechanism of Action

SNRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (5-HT, NE) Serotonin Serotonin (5-HT) Vesicle->Serotonin Release Norepinephrine Norepinephrine (NE) Vesicle->Norepinephrine Release SERT SERT NET NET Serotonin->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors (5-HTR, Adrenergic-R) Serotonin->Postsynaptic_Receptors Norepinephrine->NET Reuptake Norepinephrine->Postsynaptic_Receptors SNRI SNRI (Eclanamine) SNRI->SERT Inhibition SNRI->NET Inhibition Signaling Downstream Signaling Postsynaptic_Receptors->Signaling

Caption: Simplified signaling pathway illustrating the mechanism of action of SNRIs.

Conclusion and Future Directions

This guide has provided a comparative overview of the binding characteristics of eclanamine and modern SNRIs at SERT and NET. While a wealth of affinity data exists for contemporary SNRIs, allowing for a nuanced comparison of their relative potencies and selectivities, a significant gap remains in our understanding of their binding kinetics. The absence of readily available kₒₙ and kₒff values limits a full appreciation of the dynamic interactions that govern their pharmacological effects.

For eclanamine, the historical context of its development and its unmarketed status have resulted in a scarcity of quantitative binding data, precluding a direct comparison with modern agents.

Future research should prioritize the determination of the complete kinetic profiles of both established and novel SNRIs. Such data, generated using techniques like SPR, will be invaluable for:

  • Rational Drug Design: Guiding the development of new SNRIs with optimized onset and duration of action.

  • Pharmacodynamic Modeling: Creating more accurate models to predict in vivo efficacy and side-effect profiles.

  • Personalized Medicine: Potentially identifying patient populations that may respond better to drugs with specific kinetic profiles.

By integrating affinity, kinetic, and structural data, the field can continue to advance the development of more effective and better-tolerated treatments for depressive and other neuropsychiatric disorders.

References

  • Creative Biolabs. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

  • Springer Nature. (2021). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]

  • Wikipedia. (2023). Serotonin–norepinephrine reuptake inhibitor. [Link]

  • Drake, A. W., & Klakamp, S. L. (2007). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical biochemistry, 362(1), 125–134. [Link]

  • Deecher, D. C., Beyer, C. E., Johnston, G., Bray, J., Shah, S., Abou-Gharbia, M., & Andree, T. H. (2006). Desvenlafaxine succinate: a new serotonin and norepinephrine reuptake inhibitor. The Journal of pharmacology and experimental therapeutics, 318(2), 657–665. [Link]

  • He, L., & Zhang, M. (2019). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in molecular biology (Clifton, N.J.), 2002, 159–174. [Link]

  • Takano, A., Halldin, C., & Farde, L. (2013). SERT and NET occupancy by venlafaxine and milnacipran in nonhuman primates: a PET study. Psychopharmacology, 226(1), 147–153. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Roy, M. J., Winkler, D., & Gestwicki, J. E. (2020). Protein Ligand Interactions Using Surface Plasmon Resonance. Methods in molecular biology (Clifton, N.J.), 2088, 213–230. [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. [Link]

  • Wong, D. T., & Bymaster, F. P. (2012). Prediction of human serotonin and norepinephrine transporter occupancy of duloxetine by pharmacokinetic/pharmacodynamic modeling in the rat. The Journal of pharmacology and experimental therapeutics, 341(1), 198–205. [Link]

  • Sager, J. E., & Price, D. A. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS chemical neuroscience, 11(10), 1533–1544. [Link]

  • Sanacora, G., Smith, M. A., Pathak, S., Su, S., Boeijinga, P. H., McCarthy, D. J., & Quirk, M. C. (2013). Lanicemine: a low-trapping NMDA channel blocker produces sustained antidepressant efficacy with minimal psychotomimetic adverse effects. Molecular psychiatry, 18(10), 1078–1085. [Link]

  • Moriguchi, S., Takano, H., Aoyama, S., Ichimiya, T., Takahata, K., Ito, H., Higuchi, M., & Suhara, T. (2017). Occupancy of Norepinephrine Transporter by Duloxetine in Human Brains Measured by Positron Emission Tomography with (S,S)-[18F]FMeNER-D2. International journal of neuropsychopharmacology, 20(4), 312–318. [Link]

  • Mason, J. N., Wang, Y., & Johnson, K. M. (2007). Desvenlafaxine succinate identifies novel antagonist binding determinants in the human norepinephrine transporter. The Journal of pharmacology and experimental therapeutics, 323(2), 720–729. [Link]

  • Vaishnavi, S. N., Nemeroff, C. B., Plott, S. J., Rao, S. G., Kranzler, J., & Owens, M. J. (2004). Milnacipran: a comparative analysis of human monoamine uptake and transporter binding affinity. Biological psychiatry, 55(3), 320–322. [Link]

  • Takano, A., Suzuki, K., Kosaka, J., Ota, M., Nozaki, S., Ikoma, Y., ... & Halldin, C. (2006). A dose-finding study of duloxetine based on serotonin transporter occupancy. Psychopharmacology, 187(4), 524-529. [Link]

  • Neurocrine Biosciences. (2025). Levomilnacipran Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. [Link]

  • Zhong, H., & Haddjeri, N. (2012). Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action. Psychopharmacology, 219(1), 1–13. [Link]

  • Wikipedia. (2023). Pharmacology of antidepressants. [Link]

  • Owens, M. J., Krulewicz, S., Simon, J. S., & Sheehan, D. V. (2008). Estimates of serotonin and norepinephrine transporter inhibition in depressed patients treated with paroxetine or venlafaxine. Neuropsychopharmacology, 33(13), 3201–3212. [Link]

  • Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2012). Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET. The Journal of biological chemistry, 287(52), 43496–43506. [Link]

  • Gould, T. D., Manji, H. K., & Chen, G. (2006). A comparison of the chronic treatment effects of venlafaxine and other antidepressants on serotonin and norepinephrine transporters. Biological psychiatry, 59(5), 448–456. [Link]

  • Chen, L., Greenberg, W. M., Gommoll, C., O'Connor, J., Zukin, S. R., & Periclou, A. (2015). Levomilnacipran Pharmacokinetics in Healthy Volunteers Versus Patients with Major Depressive Disorder and Implications for Norepinephrine and Serotonin Reuptake Inhibition. Clinical therapeutics, 37(9), 2059–2070. [Link]

  • Mitchell, P. B. (1999). The new antidepressants - mechanisms of action. Australian prescriber, 22(5), 110–113. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). levomilnacipran. [Link]

  • Vaishnavi, S. N., Nemeroff, C. B., Plott, S. J., Rao, S. G., Kranzler, J., & Owens, M. J. (2004). Milnacipran: a comparative analysis of human monoamine uptake and transporter binding affinity. Biological psychiatry, 55(3), 320–322. [Link]

  • de Montigny, C., Blier, P., & Debonnel, G. (2016). Differential Potency of Venlafaxine, Paroxetine, and Atomoxetine to Inhibit Serotonin and Norepinephrine Reuptake in Patients With Major Depressive Disorder. International journal of neuropsychopharmacology, 19(10), pyw057. [Link]

  • Proost, J. H., & van der Woude, H. J. (2020). Application of an indirect model to describe the relationship between pharmacokinetics and serotonin transporter occupancy of duloxetine. European journal of pharmaceutical sciences : official journal of the European Federation for Pharmaceutical Sciences, 142, 105139. [Link]

  • Hilaris. (n.d.). Exploring the Mechanisms of Action of Novel Antidepressants Clinical and Neurobiological Perspectives. [Link]

  • Puozzo, C., & Pozet, N. (2000). Pharmacology and pharmacokinetics of milnacipran. International clinical psychopharmacology, 15 Suppl 2, S9–S18. [Link]

  • Sproule, B. A., Hazra, M., & Pollock, B. G. (2008). Desvenlafaxine succinate for major depressive disorder. Drugs of today (Barcelona, Spain : 1998), 44(7), 475–487. [Link]

  • Owens, M. J., Morgan, W. N., Plott, S. J., & Nemeroff, C. B. (1997). Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. The Journal of pharmacology and experimental therapeutics, 283(3), 1305–1322. [Link]

  • Chappell, J. C., Eisenhofer, G., Owens, M. J., Haber, H., Lachno, D. R., Dean, R. A., ... & Lobo, E. D. (2014). Effects of duloxetine on norepinephrine and serotonin transporter activity in healthy subjects. Journal of clinical psychopharmacology, 34(1), 18–25. [Link]

  • Brunner, V., Maynadier, B., Chen, L., Roques, L., Hude, I., Séguier, S., ... & Hermann, P. (2015). Disposition and metabolism of [14C]-levomilnacipran, a serotonin and norepinephrine reuptake inhibitor, in humans, monkeys, and rats. Drug design, development and therapy, 9, 3233–3247. [Link]

  • Mason, J. N., Wang, Y., & Johnson, K. M. (2007). Desvenlafaxine succinate identifies novel antagonist binding determinants in the human norepinephrine transporter. The Journal of pharmacology and experimental therapeutics, 323(2), 720–729. [Link]

  • Inxight Drugs. (n.d.). ECLANAMINE. [Link]

  • Li, G., Wang, Y., Wang, X., & Tang, R. (2023). Efficacy and safety of desvenlafaxine in treating patients with major depressive disorder: a network meta-analysis. Frontiers in pharmacology, 14, 1245598. [Link]

  • Chen, L., Greenberg, W. M., Gommoll, C., O'Connor, J., Zukin, S. R., & Periclou, A. (2015). Levomilnacipran Pharmacokinetics in Healthy Volunteers Versus Patients with Major Depressive Disorder and Implications for Norepinephrine and Serotonin Reuptake Inhibition. Clinical therapeutics, 37(9), 2059–2070. [Link]

  • Steiner, I., Wimmer, R., Ecker, G. F., Sitte, H. H., Freissmuth, M., & Sucic, S. (2011). The high-affinity binding site for tricyclic antidepressants resides in the outer vestibule of the serotonin transporter. Molecular pharmacology, 80(2), 228–237. [Link]

  • Inxight Drugs. (n.d.). ECLANAMINE MALEATE. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.